Product packaging for D-Glucose-13C,d2(Cat. No.:CAS No. 478529-33-8)

D-Glucose-13C,d2

Cat. No.: B583779
CAS No.: 478529-33-8
M. Wt: 183.16 g/mol
InChI Key: GZCGUPFRVQAUEE-FWMJORRFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Glucose-13C,d2, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B583779 D-Glucose-13C,d2 CAS No. 478529-33-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

478529-33-8

Molecular Formula

C6H12O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(613C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1D2

InChI Key

GZCGUPFRVQAUEE-FWMJORRFSA-N

Isomeric SMILES

[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Synonyms

D-Glucose-6-13C-6-C-2H2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to D-Glucose-1-¹³C,6,6-d₂: Properties and Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Glucose-1-¹³C,6,6-d₂, a stable isotope-labeled monosaccharide critical for advanced metabolic research. This document details its chemical properties, outlines a key experimental protocol for its use in metabolic flux analysis, and visualizes its journey through central carbon metabolism.

Core Concepts: Introduction to D-Glucose-1-¹³C,6,6-d₂

D-Glucose-1-¹³C,6,6-d₂ is a specially designed isotopic tracer form of D-glucose. It contains a heavy carbon isotope, ¹³C, at the first carbon position (C-1) and two deuterium (d or ²H) atoms at the sixth carbon position (C-6). This dual-labeling strategy allows for the simultaneous tracing of different parts of the glucose molecule as it is metabolized, providing a powerful tool for dissecting complex biochemical pathways.

Stable isotope tracers, such as D-Glucose-1-¹³C,6,6-d₂, are non-radioactive and can be safely used in a variety of experimental systems, from cell cultures to in vivo studies.[1][2] The distinct masses of the isotopes allow for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Chemical Properties of D-Glucose-1-¹³C,6,6-d₂

The introduction of stable isotopes results in a predictable increase in the molecular weight of D-Glucose-1-¹³C,6,6-d₂ compared to its unlabeled counterpart. The key chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name D-Glucose-1-¹³C,6,6-d₂Inferred
Synonyms D-Glucose-1-¹³C,6,6-dideuterioInferred
Molecular Formula ¹³C¹²C₅H₁₀D₂O₆Inferred
Molecular Weight ~183.17 g/mol [4]
CAS Number Not specified; mixture of labelsN/A
Appearance White to off-white powder
Melting Point 150-152 °C (for D-Glucose-6,6-d₂)
Isotopic Purity (¹³C) Typically ≥99%[5][6][7]
Isotopic Purity (D) Typically ≥98%
Solubility Soluble in waterGeneral knowledge

Experimental Protocol: Metabolic Flux Analysis using D-Glucose-1-¹³C,6,6-d₂

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[8][9] The use of isotopically labeled substrates like D-Glucose-1-¹³C,6,6-d₂ is central to this methodology. Below is a detailed protocol for a typical in vitro MFA experiment.

Objective

To determine the relative contributions of glycolysis and the pentose phosphate pathway (PPP) to glucose metabolism in cultured mammalian cells.

Materials
  • Cultured mammalian cells (e.g., cancer cell line)

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (dFBS)

  • D-Glucose-1-¹³C,6,6-d₂

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Liquid nitrogen

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)

Methodology
  • Cell Culture Preparation:

    • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

    • Allow cells to adhere and grow overnight in standard glucose-containing medium.

  • Isotope Labeling:

    • The following day, aspirate the standard medium and wash the cells twice with warm, glucose-free medium.

    • Add fresh, pre-warmed glucose-free medium supplemented with a known concentration of D-Glucose-1-¹³C,6,6-d₂ (e.g., 10 mM) and dFBS.

    • Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into intracellular metabolites. The duration should be sufficient to approach isotopic steady-state, which can vary depending on the cell type and pathways of interest.[10]

  • Metabolite Extraction:

    • After the labeling period, rapidly aspirate the medium.

    • Quench metabolism by washing the cells with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to each well and place the plate on dry ice to flash-freeze the cells.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Sample Processing:

    • Lyse the cells by sonication or repeated freeze-thaw cycles.

    • Centrifuge the samples at high speed to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization (for GC-MS analysis):

    • To increase volatility for GC-MS analysis, derivatize the dried metabolites. A common method involves methoximation followed by silylation.

  • Mass Spectrometry Analysis:

    • Analyze the derivatized samples using GC-MS or resuspend the dried extracts for LC-MS analysis.

    • The mass spectrometer will detect the mass isotopomer distributions (MIDs) of key metabolites, such as lactate and pyruvate.

  • Data Analysis:

    • Correct the raw MID data for the natural abundance of isotopes.

    • Use the corrected MIDs to calculate the relative flux through different pathways. For example, the labeling pattern of lactate can distinguish between its production via glycolysis versus the pentose phosphate pathway.[11][12]

Visualization of Metabolic Tracing

The following diagrams, generated using Graphviz, illustrate the flow of D-Glucose-1-¹³C,6,6-d₂ through central metabolic pathways and a general experimental workflow for metabolic flux analysis.

glycolysis_ppp_tracing cluster_input Labeled Substrate cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway D-Glucose-1-13C,6,6-d2 D-Glucose (¹³C at C1, d₂ at C6) G6P Glucose-6-P (¹³C at C1, d₂ at C6) D-Glucose-1-13C,6,6-d2->G6P F6P Fructose-6-P (¹³C at C1, d₂ at C6) G6P->F6P 6PGL 6-P-Glucono-δ-lactone (¹³C at C1, d₂ at C6) G6P->6PGL CO₂ loss of ¹³C1 F16BP Fructose-1,6-BP (¹³C at C1 & C6, d₂ at C6) F6P->F16BP DHAP DHAP (¹³C at C1) F16BP->DHAP GAP GAP (d₂ at C3) F16BP->GAP DHAP->GAP PEP PEP (d₂ at C3) GAP->PEP Pyruvate Pyruvate (d₂ at C3) PEP->Pyruvate Lactate Lactate (d₂ at C3) Pyruvate->Lactate 6PG 6-P-Gluconate (¹³C at C1, d₂ at C6) 6PGL->6PG CO₂ loss of ¹³C1 Ru5P Ribulose-5-P (d₂ at C5) 6PG->Ru5P CO₂ loss of ¹³C1 R5P Ribose-5-P (d₂ at C5) Ru5P->R5P mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_output Output cell_culture Cell Culture isotope_labeling Isotope Labeling with D-Glucose-1-¹³C,6,6-d₂ cell_culture->isotope_labeling metabolite_extraction Metabolite Extraction isotope_labeling->metabolite_extraction ms_analysis Mass Spectrometry (GC-MS or LC-MS) metabolite_extraction->ms_analysis data_processing Data Processing & Isotopomer Distribution Analysis ms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation flux_map Metabolic Flux Map flux_calculation->flux_map

References

An In-depth Technical Guide to D-Glucose-¹³C,d₂ Applications in Primary Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of stable isotope-labeled glucose, specifically D-Glucose-¹³C,d₂, in the field of primary metabolic research. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who are looking to leverage the power of stable isotope tracing to gain deeper insights into cellular metabolism. This document details the core principles, experimental methodologies, data interpretation, and visualization techniques associated with the use of these powerful research tools.

Introduction to Stable Isotope Tracing with D-Glucose-¹³C,d₂

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within a cell. By replacing specific atoms in a metabolite with their stable isotopes, researchers can track the transformation of these molecules through various biochemical reactions. D-Glucose labeled with Carbon-13 (¹³C) and/or deuterium (d or ²H) is a widely used tracer for probing central carbon metabolism.

The dual labeling of glucose with both ¹³C and deuterium offers unique advantages. High-resolution mass spectrometry can differentiate between metabolites labeled with ¹³C and those labeled with deuterium, enabling sophisticated multi-tracer studies within a single biological system.[1][2] This allows for the simultaneous investigation of distinct metabolic pathways and provides a more comprehensive picture of cellular metabolic activity.

Core Applications:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions to understand the activity of various pathways.[3][4][5]

  • Pathway Elucidation: Identifying and confirming the activity of specific metabolic pathways, such as glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.[6][7]

  • Substrate Fate Mapping: Determining how glucose-derived carbons are incorporated into various biomolecules, including amino acids, fatty acids, and nucleotides.

  • Drug Discovery and Development: Assessing the metabolic effects of drug candidates and identifying potential therapeutic targets.

Key Analytical Techniques

The analysis of metabolites labeled with stable isotopes primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): GC-MS and LC-MS are workhorse techniques in metabolomics. They separate complex mixtures of metabolites and detect the mass-to-charge ratio of the resulting ions. The incorporation of ¹³C and deuterium atoms leads to a predictable increase in the mass of a metabolite, allowing for the quantification of its isotopic enrichment.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of isotopes within a molecule. This is particularly valuable for distinguishing between different isotopomers (molecules with the same number of isotopic labels but at different positions), which can provide crucial insights into the activity of specific enzymes and pathways.[8]

Experimental Protocols

The successful application of D-Glucose-¹³C,d₂ tracing requires meticulous experimental design and execution. Below are generalized protocols for in vitro (cell culture) and in vivo (animal models) studies.

In Vitro ¹³C Metabolic Flux Analysis (MFA) in Mammalian Cells

This protocol outlines the key steps for conducting a ¹³C-MFA experiment using labeled glucose in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium deficient in glucose

  • Isotopically labeled D-Glucose (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding and Growth: Seed cells in culture plates and allow them to reach the desired confluency in standard culture medium.

  • Media Switch: Aspirate the standard medium and wash the cells twice with pre-warmed PBS. Replace the medium with glucose-free medium supplemented with the desired concentration of ¹³C-labeled glucose.

  • Isotopic Labeling: Incubate the cells for a predetermined period to allow for the incorporation of the labeled glucose into downstream metabolites. The incubation time will vary depending on the metabolic pathways of interest and the cell type.

  • Metabolite Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold quenching solution.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a centrifuge tube. Add the extraction solvent, vortex thoroughly, and incubate on ice.

  • Sample Clarification: Centrifuge the samples at high speed to pellet cell debris.

  • Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites. The sample can then be dried and derivatized for GC-MS analysis or reconstituted in a suitable buffer for LC-MS or NMR analysis.

In Vivo Stable Isotope Tracing in Animal Models

This protocol provides a general workflow for in vivo stable isotope tracing studies using oral gavage of labeled glucose.

Materials:

  • Animal model (e.g., mouse)

  • Isotopically labeled D-Glucose solution

  • Oral gavage needle

  • Anesthesia (if required for sample collection)

  • Surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing tissues

  • Homogenizer

  • Extraction solvent

Procedure:

  • Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions. A fasting period may be necessary depending on the experimental goals.

  • Tracer Administration: Administer the ¹³C-labeled glucose solution to the animals via oral gavage.

  • Time Course: Euthanize animals at specific time points post-gavage to capture the dynamic changes in metabolite labeling.

  • Tissue and Blood Collection: Promptly collect blood and tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction from Tissues: Homogenize the frozen tissues in an appropriate extraction solvent.

  • Sample Processing: Process the tissue homogenates and blood samples to extract metabolites, similar to the in vitro protocol.

  • Analysis: Analyze the extracted metabolites using GC-MS, LC-MS, or NMR.

Data Presentation: Quantitative Metabolic Fluxes

The primary output of a ¹³C-MFA experiment is a quantitative map of metabolic fluxes. This data is typically presented in tables, allowing for easy comparison between different experimental conditions. The following tables provide examples of reported metabolic flux data in cancer cells.

Table 1: Central Carbon Metabolism Fluxes in A549 Cancer Cells [5]

ReactionNet Flux (nmol/min/mg protein)Exchange Flux (nmol/min/mg protein)
Glucose uptake0.85-
Glycolysis (Glucose -> G3P)0.850.15
Pentose Phosphate Pathway (G6P -> R5P)0.130.00
Pyruvate Dehydrogenase (PDH)0.100.00
Lactate Dehydrogenase (LDH)0.751.00
Citrate Synthase0.120.00
Isocitrate Dehydrogenase (forward)0.120.20
Isocitrate Dehydrogenase (reverse)0.000.20
α-Ketoglutarate Dehydrogenase0.100.00

Data adapted from a study on A549 human lung carcinoma cells.

Table 2: Anaplerotic and Cataplerotic Fluxes in Cancer Cells

FluxCell Line 1 (Relative Flux)Cell Line 2 (Relative Flux)
Pyruvate Carboxylase0.150.05
Glutamine Anaplerosis0.600.80
Citrate Export for Fatty Acid Synthesis0.250.15

This table represents hypothetical data to illustrate the comparison of anaplerotic and cataplerotic fluxes between two different cancer cell lines.

Visualization of Metabolic Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the flow of isotopes and the logic of the experimental design. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for ¹³C Metabolic Flux Analysis

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotopic Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells growth Cell Growth start->growth media_switch Switch to Labeled Media growth->media_switch incubation Incubate for Labeling media_switch->incubation quenching Quench Metabolism incubation->quenching extraction Extract Metabolites quenching->extraction ms_analysis GC-MS / LC-MS Analysis extraction->ms_analysis nmr_analysis NMR Analysis extraction->nmr_analysis data_processing Data Processing & Flux Calculation ms_analysis->data_processing nmr_analysis->data_processing

Caption: Experimental workflow for in vitro ¹³C metabolic flux analysis.

Tracing [1,2-¹³C₂]glucose through Glycolysis and the Pentose Phosphate Pathway

glycolysis_ppp_tracing cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose (¹³C at C1, C2) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P G6P_ppp Glucose-6-P G6P->G6P_ppp F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP (unlabeled) F16BP->DHAP G3P_gly G3P (¹³C at C2, C3) F16BP->G3P_gly PYR_gly Pyruvate (¹³C at C2, C3) G3P_gly->PYR_gly LAC_gly Lactate (¹³C at C2, C3) PYR_gly->LAC_gly RU5P Ribulose-5-P (¹³C at C1) G6P_ppp->RU5P CO₂ (from C1) G3P_ppp G3P (¹³C at C3) RU5P->G3P_ppp PYR_ppp Pyruvate (¹³C at C3) G3P_ppp->PYR_ppp LAC_ppp Lactate (¹³C at C3) PYR_ppp->LAC_ppp

Caption: Tracing [1,2-¹³C₂]glucose through glycolysis and the PPP.

Tracing [U-¹³C₆]glucose through the TCA Cycle

tca_cycle_tracing cluster_tca TCA Cycle cluster_anaplerosis Anaplerosis PYR Pyruvate (M+3) ACCOA Acetyl-CoA (M+2) PYR->ACCOA CIT Citrate (M+2) ACCOA->CIT AKG α-KG (M+2) CIT->AKG CO₂ SUC Succinate (M+2) AKG->SUC CO₂ FUM Fumarate (M+2) SUC->FUM MAL Malate (M+2) FUM->MAL OAA Oxaloacetate (M+2) MAL->OAA OAA->CIT GLN Glutamine (M+5) GLU Glutamate (M+5) GLN->GLU GLU->AKG

Caption: Tracing uniformly labeled ¹³C-glucose into the TCA cycle.

Conclusion

D-Glucose labeled with ¹³C and deuterium is a powerful and versatile tool for interrogating primary metabolic pathways. Through the application of advanced analytical techniques like mass spectrometry and NMR spectroscopy, researchers can obtain quantitative data on metabolic fluxes, providing unprecedented insights into the metabolic reprogramming that occurs in various physiological and pathological states. The detailed experimental protocols and data visualization methods presented in this guide are intended to equip researchers with the knowledge and tools necessary to effectively design, execute, and interpret stable isotope tracing experiments, ultimately advancing our understanding of cellular metabolism and facilitating the development of novel therapeutic strategies.

References

Probing Central Carbon Metabolism: An In-depth Guide to Tracing D-Glucose-13C,d2 Through Glycolysis and the TCA Cycle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing dual-labeled D-Glucose-13C,d2 to investigate the intricate pathways of glycolysis and the tricarboxylic acid (TCA) cycle. By tracing the metabolic fate of this stable isotope-labeled glucose, researchers can gain profound insights into cellular bioenergetics, identify metabolic reprogramming in disease states, and assess the mechanism of action of novel therapeutic agents. This document details experimental protocols, presents quantitative data from metabolic flux analysis, and offers visualizations of the core metabolic pathways and experimental workflows.

Introduction to Stable Isotope Tracing

Stable isotope tracing has become an indispensable tool in metabolic research. By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), into a biological system, scientists can track their incorporation into downstream metabolites. This allows for the precise measurement of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. This compound, with its combination of carbon and hydrogen isotopes, offers a powerful approach to dissecting the complexities of central carbon metabolism.

The use of ¹³C-labeled glucose is a common method for quantifying the integrated response of metabolic networks.[1] As cells metabolize a labeled substrate like [1,2-¹³C]glucose, enzymatic reactions lead to specific labeling patterns in downstream metabolites, which can be measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1] This allows for a detailed analysis of metabolic fluxes.

Core Metabolic Pathways: Glycolysis and the TCA Cycle

Glycolysis, occurring in the cytosol, is the initial stage of glucose breakdown, converting one molecule of glucose into two molecules of pyruvate.[2] This process generates a small amount of ATP and the reducing equivalent NADH.[3] Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then enters the TCA cycle.[4] The TCA cycle, also known as the Krebs cycle, is a series of reactions that completely oxidizes acetyl-CoA to carbon dioxide, generating a significant amount of ATP, NADH, and FADH₂.[3][4] These pathways are central to cellular energy production and provide essential precursors for biosynthesis.

Experimental Design and Protocols

The successful application of this compound tracing relies on meticulously planned experiments and robust analytical methods. The following sections outline key experimental protocols for cell culture, metabolite extraction, and analysis using mass spectrometry.

Cell Culture and Isotope Labeling

A typical experimental workflow involves culturing cells in a defined medium and then switching to a medium containing the this compound tracer.

Protocol for Isotope Labeling in Cultured Cells:

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

  • Tracer Introduction: Aspirate the standard medium and replace it with a medium containing a known concentration of this compound. The concentration and labeling pattern of the glucose (e.g., [1,2-¹³C₂, U-¹³C₆]) will depend on the specific research question.[5] For instance, [1,2-¹³C₂]glucose is often used to resolve fluxes in glycolysis and the pentose phosphate pathway.[5][6]

  • Incubation: Incubate the cells with the labeled medium for a predetermined period. The incubation time is critical to achieve isotopic steady state for the metabolites of interest. For example, glycolytic intermediates may reach a steady state within 1.5 hours, while TCA cycle intermediates might take up to 3 hours.[7]

  • Metabolism Quenching: To halt metabolic activity and preserve the isotopic labeling patterns, rapidly quench the cells. This is typically achieved by aspirating the labeled medium and immediately adding a cold quenching solution, such as -20°C methanol or a methanol-water mixture.[7]

  • Cell Harvesting: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.[7]

Metabolite Extraction

Following quenching and harvesting, intracellular metabolites must be extracted for analysis.

Protocol for Polar Metabolite Extraction:

  • Phase Separation: Add a non-polar solvent (e.g., chloroform) to the methanol-water cell suspension to create a biphasic mixture.

  • Centrifugation: Centrifuge the mixture to separate the polar (aqueous) and non-polar (organic) phases. The polar phase contains the intermediates of glycolysis and the TCA cycle.

  • Collection: Carefully collect the upper aqueous phase containing the polar metabolites.

  • Drying: Lyophilize or use a vacuum concentrator to dry the extracted polar metabolites.

Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques for measuring the abundance and isotopic enrichment of metabolites.

General GC-MS Protocol:

  • Derivatization: Chemically derivatize the dried metabolites to increase their volatility for GC separation.[7]

  • Injection and Separation: Inject the derivatized sample into the GC, where metabolites are separated based on their boiling points and interactions with the column.

  • Ionization and Mass Analysis: As metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio, allowing for the determination of the mass isotopomer distribution of each metabolite.[1]

Quantitative Data and Metabolic Flux Analysis

The raw data from mass spectrometry consists of the relative abundances of different mass isotopomers for each detected metabolite. This data can be used to calculate the fractional contribution of the labeled glucose to each metabolite pool and to perform metabolic flux analysis (MFA). MFA uses computational models to estimate the rates of all reactions in a metabolic network that are consistent with the experimental labeling data.

Table 1: Representative Fractional Enrichment of Key Metabolites from this compound Tracing

MetabolitePathwayFractional Enrichment (%)
Glucose-6-phosphateGlycolysis95 ± 2
Fructose-1,6-bisphosphateGlycolysis94 ± 3
Dihydroxyacetone phosphateGlycolysis93 ± 3
3-PhosphoglycerateGlycolysis90 ± 4
PhosphoenolpyruvateGlycolysis88 ± 4
PyruvateGlycolysis85 ± 5
LactateFermentation85 ± 5
CitrateTCA Cycle50 ± 6
α-KetoglutarateTCA Cycle45 ± 7
SuccinateTCA Cycle42 ± 7
FumarateTCA Cycle40 ± 8
MalateTCA Cycle40 ± 8

Note: The values presented are representative and can vary significantly depending on the cell type, experimental conditions, and the specific labeled glucose tracer used.

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the flow of labeled carbons through metabolic pathways and for outlining the experimental process.

Glycolysis_TCA_Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_mito Mitochondrion Glucose This compound G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate_cyto Pyruvate PEP->Pyruvate_cyto Lactate Lactate Pyruvate_cyto->Lactate LDH Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Mitochondrial Import AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate

Caption: Tracing this compound through Glycolysis and the TCA Cycle.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed Cells culture Incubate to Exponential Growth start->culture add_tracer Introduce this compound Medium culture->add_tracer incubate_tracer Incubate for Isotopic Steady State add_tracer->incubate_tracer quench Quench Metabolism (-20°C Methanol) incubate_tracer->quench harvest Harvest Cells quench->harvest extract Metabolite Extraction (LLE) harvest->extract dry Dry Metabolite Extract extract->dry derivatize Derivatize Metabolites dry->derivatize gcms GC-MS Analysis derivatize->gcms data_proc Data Processing gcms->data_proc mfa Metabolic Flux Analysis data_proc->mfa

Caption: Experimental workflow for stable isotope tracing experiments.

Conclusion

The use of this compound as a metabolic tracer provides a powerful and quantitative method for interrogating the intricate workings of glycolysis and the TCA cycle. The detailed protocols and data analysis workflows presented in this guide offer a solid foundation for researchers and drug development professionals to employ this technique in their studies. By carefully designing experiments and utilizing robust analytical methods, it is possible to gain unprecedented insights into cellular metabolism, paving the way for new diagnostic and therapeutic strategies.

References

Navigating the Stability and Storage of D-Glucose-13C,d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage considerations for D-Glucose-13C,d2, a critical isotopically labeled monosaccharide used in metabolic research and drug development. Understanding the stability profile of this tracer is paramount for ensuring the accuracy and reliability of experimental data. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Stability Profile and Degradation Pathways

While specific stability data for this compound is not extensively published, its stability profile is expected to be comparable to that of unlabeled D-glucose. The introduction of stable isotopes (13C and deuterium) is not anticipated to significantly alter the inherent chemical stability of the molecule under typical storage and experimental conditions. However, a minor kinetic isotope effect may be observed in certain reactions, potentially leading to slightly slower degradation rates compared to the unlabeled counterpart.

The primary factors influencing the stability of D-glucose, and by extension this compound, are temperature, pH, and light.

1.1. Thermal Degradation:

Exposure to elevated temperatures can induce thermal degradation of glucose through complex reactions, including caramelization and the Maillard reaction (in the presence of amino acids). These processes can lead to the formation of various degradation products, such as 5-hydroxymethylfurfural (HMF), organic acids (e.g., formic acid, levulinic acid), and colored polymers. The rate of thermal degradation is highly dependent on both temperature and the duration of exposure.

1.2. pH-Mediated Degradation:

The stability of D-glucose is significantly influenced by the pH of the solution.

  • Acidic Conditions: In acidic environments, glucose can undergo hydrolysis, particularly of the glycosidic bond in polysaccharides, although as a monosaccharide, it is the foundational unit. More relevant is acid-catalyzed dehydration, which can lead to the formation of HMF and other degradation products.

  • Alkaline Conditions: In alkaline solutions, glucose can undergo isomerization to fructose and mannose, as well as enolization and subsequent oxidation, fragmentation, and polymerization reactions.

1.3. Photodegradation:

Exposure to ultraviolet (UV) light can induce the photodegradation of D-glucose. This process can lead to the formation of various products, including gluconic acid and arabinose, through photo-oxidation reactions.

Recommended Storage Guidelines

To ensure the long-term stability and purity of this compound, the following storage guidelines are recommended based on information from commercial suppliers and general knowledge of carbohydrate stability.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureConditionsRecommended Duration
Solid (Lyophilized Powder) Room Temperature (15-25°C)Store in a tightly sealed container, protected from light and moisture.Up to 5 years (with re-qualification recommended after this period).
2-8°CFor enhanced long-term stability.Indefinite (with periodic re-qualification).
-20°CFor optimal long-term preservation.Indefinite (with periodic re-qualification).
Aqueous Solution 2-8°CSterile-filtered, stored in a tightly sealed, sterile container, protected from light.Short-term (days to weeks). Prone to microbial growth.
-20°CAliquoted to avoid repeated freeze-thaw cycles.Up to 1 month.
-80°CAliquoted to avoid repeated freeze-thaw cycles.Up to 6 months.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be established to determine its shelf-life and to identify potential degradation products. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[1][2][3][4][5]

3.1. Forced Degradation Studies:

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This involves subjecting this compound to conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_start cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome start This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->Oxidation Thermal Thermal Stress (e.g., 80°C, dry heat) start->Thermal Photo Photolytic Stress (ICH Q1B guidelines) start->Photo HPLC HPLC-UV/RI/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC NMR NMR Spectroscopy HPLC->NMR For structural elucidation MS Mass Spectrometry HPLC->MS For mass identification outcome Identification of Degradation Products Establishment of Degradation Pathways Development of Stability-Indicating Method NMR->outcome MS->outcome

Caption: Workflow for forced degradation studies of this compound.

3.2. Stability-Indicating Analytical Method:

A validated stability-indicating analytical method is essential to accurately quantify the remaining this compound and to detect and quantify any degradation products. High-Performance Liquid Chromatography (HPLC) with refractive index (RI), ultraviolet (UV), or mass spectrometric (MS) detection is a commonly employed technique.

Protocol for HPLC Method Development:

  • Column Selection: A C18 reversed-phase column or a specialized carbohydrate analysis column is typically suitable.

  • Mobile Phase: A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water.

  • Detection:

    • Refractive Index (RI) Detection: Universal detector for carbohydrates.

    • UV Detection: For degradation products containing a chromophore (e.g., HMF).

    • Mass Spectrometry (MS) Detection: For sensitive and specific detection and identification of the parent molecule and its degradation products.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

3.3. Long-Term and Accelerated Stability Studies:

Formal stability studies should be conducted on at least three primary batches of this compound to establish a re-test period or shelf life.

Table 2: Conditions for Long-Term and Accelerated Stability Studies (ICH Q1A)

StudyStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Application in Metabolic Research: Tracing Glucose Pathways

This compound is a powerful tool for tracing the metabolic fate of glucose in various biological systems. Its stable isotope labels allow for the quantification of flux through key metabolic pathways using techniques like mass spectrometry and NMR spectroscopy.

Metabolic Pathways of Glucose:

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P G6P_PPP Glucose-6-Phosphate G6P->G6P_PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP TrioseP Triose Phosphates F16BP->TrioseP Pyruvate Pyruvate TrioseP->Pyruvate Pyruvate_TCA Pyruvate Pyruvate->Pyruvate_TCA R5P Ribose-5-Phosphate G6P_PPP->R5P NADPH NADPH G6P_PPP->NADPH AcetylCoA Acetyl-CoA Pyruvate_TCA->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA_Intermediates TCA Cycle Intermediates Citrate->TCA_Intermediates TCA_Intermediates->Pyruvate_TCA

Caption: Major metabolic pathways traced using this compound.

Experimental Workflow for a Metabolic Tracer Study:

Metabolic_Tracer_Workflow cluster_prep cluster_sampling Sampling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data start Administer this compound (in vivo or in vitro) Sampling Collect Biological Samples (e.g., plasma, tissue) at various time points start->Sampling Extraction Quench Metabolism & Extract Metabolites Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Extraction->GCMS NMR_analysis NMR Spectroscopy Extraction->NMR_analysis Data Isotopologue Distribution Analysis Metabolic Flux Analysis LCMS->Data GCMS->Data NMR_analysis->Data

Caption: General workflow for a metabolic tracer study using this compound.

Conclusion

A thorough understanding of the stability and appropriate storage of this compound is fundamental to its effective use in research and development. By adhering to the recommended storage guidelines and implementing robust stability testing protocols, researchers can ensure the integrity of their starting material and the validity of their experimental outcomes. While the degradation pathways are expected to mirror those of unlabeled glucose, careful analytical monitoring is essential to detect any potential stability issues. The use of this compound as a metabolic tracer, when coupled with rigorous experimental design and analytical techniques, provides invaluable insights into the complexities of cellular metabolism.

References

Methodological & Application

Protocol for In Vivo D-Glucose-13C,d2 Infusion in Mice: Application Notes for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers, such as D-Glucose-13C,d2, are powerful tools for investigating in vivo glucose metabolism. By tracking the incorporation of labeled isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify fluxes through these pathways under various physiological and pathological conditions. This application note provides a detailed protocol for performing in vivo this compound infusion in mice, a technique widely used in metabolic research, including studies on diabetes, obesity, and cancer. The protocol covers surgical procedures, infusion techniques, sample collection, and analytical methods.

Key Applications

  • Quantification of whole-body and tissue-specific glucose turnover: Determine rates of glucose appearance and disappearance.

  • Metabolic flux analysis: Trace the fate of glucose carbons through glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways.

  • Assessment of insulin sensitivity: Often used in conjunction with hyperinsulinemic-euglycemic clamps to measure insulin's effect on glucose metabolism.[1]

  • Investigating metabolic reprogramming: Study alterations in glucose metabolism in disease models, such as cancer.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from in vivo glucose infusion studies in mice. These values can serve as a reference for expected outcomes.

Table 1: Glucose Kinetic Parameters in C57BL/6J Mice

ParameterConditionValue (mg/kg/min)
Endogenous Glucose Production (EGP)Basal11.9 ± 0.5
Euglycemic-Hyperinsulinemic ClampSuppressed
Glucose Infusion Rate (GIR)Euglycemic-Hyperinsulinemic ClampVaries based on insulin sensitivity
Glucose TurnoverBasal10.5 ± 0.3

Data are presented as mean ± SE.[3]

Table 2: Representative Infusion Rates for Labeled Glucose Studies in Mice

Labeled GlucoseInfusion MethodPriming BolusContinuous Infusion RateDurationReference
[U-13C]glucoseIntravenous0.6 mg/g0.0138 mg/g/min3-4 hours[4]
[6,6-2H2]glucoseIntravenous80 µmol/kg0.80 µmol/kg/min2 hours[5]
[U-13C]glucoseIntraperitoneal0.05 g/kg-2 hours[3]
50% DextroseIntravenous-100 µl/h (2 mg/kg/h for a 25g mouse)4 days[6][7]

Experimental Workflow

The following diagram outlines the major steps involved in an in vivo this compound infusion experiment in mice.

G cluster_pre_infusion Pre-Infusion cluster_infusion Infusion cluster_post_infusion Post-Infusion & Analysis A Acclimatization (1 week) B Jugular Vein Catheterization (Survival Surgery) A->B C Recovery (4-5 days) B->C D Fasting (5-6 hours) C->D E Baseline Blood Sampling D->E F Primed-Continuous Infusion of this compound E->F G Serial Blood Sampling F->G H Euthanasia & Tissue Harvest G->H I Metabolite Extraction H->I J LC-MS/MS or GC-MS Analysis I->J K Data Analysis & Flux Calculation J->K

Figure 1. Experimental workflow for in vivo glucose infusion.

Detailed Experimental Protocols

Surgical Protocol: Jugular Vein Catheterization

Chronic indwelling catheters in the jugular vein are essential for stress-free infusion and blood sampling in conscious mice.[8]

Materials:

  • Anesthesia (e.g., Ketamine/Xylazine)

  • Surgical tools (forceps, scissors, needle holders)

  • Sutures (6-0 silk)

  • Silastic tubing (e.g., 0.012'' ID / 0.025'' OD)

  • Heparinized saline (10 U/ml)

Procedure:

  • Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm the level of anesthesia using a toe pinch.

  • Make a small transverse incision over the trachea to expose the right jugular vein.

  • Carefully isolate the vein and place two loose silk sutures around it, one cranial and one caudal.

  • Make a small incision in the vein between the sutures.

  • Insert the heparinized saline-filled catheter into the vein, advancing it towards the heart.

  • Secure the catheter in place by tightening the sutures.

  • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

  • Close the incisions with sutures.

  • Allow the mouse to recover for 4-5 days before the infusion experiment.[8]

Infusion Protocol: Primed-Continuous Infusion

A primed-continuous infusion helps to achieve and maintain a steady-state enrichment of the tracer in the plasma.

Materials:

  • This compound tracer solution (sterile)

  • Infusion pump

  • Swivel and tubing system to allow free movement of the mouse

Procedure:

  • Fast the mice for 5-6 hours prior to the infusion. Water should be available ad libitum.

  • Connect the mouse's catheter to the infusion pump via the swivel system.

  • Collect a baseline blood sample (t=0) to determine background isotopic enrichment.

  • Administer a priming bolus of the this compound solution to rapidly raise the plasma tracer concentration. The exact amount should be optimized for the specific tracer and experimental conditions.

  • Immediately following the bolus, start the continuous infusion at a constant rate. For example, a continuous infusion of [U-13C6]glucose might be 0.0138 mg/g body mass per minute.[4]

  • The infusion is typically carried out for 90-120 minutes to reach isotopic steady state.

Blood and Tissue Collection Protocol

Blood Sampling:

  • During the infusion, collect small blood samples (e.g., 20-50 µL) from the tail vein or an arterial catheter at regular intervals (e.g., every 15-30 minutes) to monitor blood glucose and isotopic enrichment.[9]

  • Place blood into EDTA-coated tubes and immediately centrifuge to separate plasma.

  • Store plasma at -80°C until analysis.

Tissue Harvesting:

  • At the end of the infusion period, euthanize the mouse via an approved method (e.g., cervical dislocation or anesthesia followed by cardiac puncture).

  • Rapidly dissect the tissues of interest (e.g., liver, skeletal muscle, heart, brain, adipose tissue).

  • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.[10]

  • Store tissues at -80°C until metabolite extraction.

Metabolite Extraction and Analysis

Metabolite Extraction:

  • Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Mass Spectrometry Analysis:

  • Reconstitute the dried metabolites in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • These techniques will separate the metabolites and measure the mass-to-charge ratio of the different isotopologues, allowing for the determination of isotopic enrichment.

Signaling Pathway

Glucose metabolism is tightly regulated by intricate signaling pathways. The insulin signaling pathway is a key regulator of glucose uptake and utilization in peripheral tissues.

G Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor binds IRS IRS InsulinReceptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates AS160 AS160 Akt->AS160 inhibits GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle regulates GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation leads to Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Figure 2. Insulin signaling pathway leading to glucose uptake.

Pathway Description:

Binding of insulin to its receptor on the cell surface triggers a phosphorylation cascade. This leads to the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). Activated Akt phosphorylates and inhibits AS160, a Rab GTPase-activating protein. This inhibition allows for the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating the uptake of glucose into the cell.[11][12]

Troubleshooting

  • Catheter Patency: Ensure catheters are properly flushed with heparinized saline to prevent clotting.

  • Stress-induced Hyperglycemia: Handle mice minimally during the experiment to avoid stress, which can affect blood glucose levels.

  • Variable Isotopic Enrichment: Ensure a steady and accurate infusion rate. A primed-continuous infusion is recommended over a single bolus for achieving steady-state enrichment.

  • Metabolite Degradation: Rapidly collect and freeze tissues to prevent enzymatic degradation of metabolites.

By following this detailed protocol, researchers can reliably perform in vivo this compound infusions in mice to gain valuable insights into glucose metabolism in health and disease.

References

Application Note: GC-MS Analysis of D-Glucose-13C,d2 for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of molecules through complex biochemical pathways. D-Glucose-13C,d2, a glucose molecule enriched with both carbon-13 and deuterium isotopes, serves as a powerful tracer for studying glucose metabolism, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique for the quantification of these labeled molecules in biological samples.[3][4]

This application note provides a detailed protocol for the analysis of this compound using GC-MS. It covers sample preparation, derivatization, GC-MS parameters, and data analysis. The methodologies described are intended to provide a robust framework for researchers to accurately quantify this compound and its metabolites, thereby gaining deeper insights into cellular metabolism and disease states.

Experimental Protocols

A critical step in the GC-MS analysis of non-volatile compounds like glucose is derivatization, which converts the analyte into a volatile and thermally stable form.[5] Several derivatization methods exist, with silylation and acetylation being the most common.[6][7] The following protocol details a widely used methoxime-trimethylsilylation (TMS) derivatization procedure.[8]

Materials
  • This compound standard

  • Pyridine

  • Methoxylamine hydrochloride (MEOX)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Internal Standard (e.g., myo-Inositol-d6)

  • Biological sample (e.g., plasma, cell culture media)

Sample Preparation
  • Extraction: For plasma or serum samples, perform a protein precipitation step. Add 400 µL of ice-cold methanol to 100 µL of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen gas or using a vacuum concentrator.

Derivatization Protocol: Methoxime-Trimethylsilylation
  • Oximation: Add 50 µL of a 20 mg/mL solution of methoxylamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step converts the aldehyde group of glucose into an oxime, preventing the formation of multiple anomeric peaks.[8]

  • Silylation: Add 80 µL of BSTFA with 1% TMCS to the sample. Incubate at 60°C for 30 minutes. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[3]

  • Sample Dilution: After cooling to room temperature, dilute the sample with ethyl acetate as needed for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Scan ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, monitoring specific ions for the analyte and internal standard is recommended. For the methoxime-penta-TMS derivative of glucose, characteristic fragments are monitored. The exact m/z values for this compound will be shifted based on the number of 13C and D atoms in the fragment.

CompoundMonitored Ions (m/z)
Unlabeled Glucose (M+0)319, 205, 147
This compound (M+3)322, 207, 148
Internal Standard (myo-Inositol-d6)318, 217

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following tables provide a template for presenting calibration curve data and sample quantification results.

Table 1: Calibration Curve for this compound
Standard Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.1[Value]
0.5[Value]
1.0[Value]
5.0[Value]
10.0[Value]
25.0[Value]
50.0[Value]
R² Value [Value]
Table 2: Quantification of this compound in Biological Samples
Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)% Isotopic Enrichment
Control 1[Value][Value][Value]
Control 2[Value][Value][Value]
Treated 1[Value][Value][Value]
Treated 2[Value][Value][Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sp1 Biological Sample sp2 Protein Precipitation (Methanol) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Drying sp4->sp5 d1 Add MEOX in Pyridine sp5->d1 d2 Incubate 60°C d1->d2 d3 Add BSTFA + 1% TMCS d2->d3 d4 Incubate 60°C d3->d4 a1 GC-MS Analysis d4->a1 a2 Data Processing a1->a2 a3 Quantification a2->a3

Caption: Experimental workflow for GC-MS analysis of this compound.

Metabolic Pathway: Glycolysis and TCA Cycle

metabolic_pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose This compound G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP PYR Pyruvate GAP->PYR ACoA Acetyl-CoA PYR->ACoA CIT Citrate ACoA->CIT AKG α-Ketoglutarate CIT->AKG SUC Succinyl-CoA AKG->SUC FUM Fumarate SUC->FUM MAL Malate FUM->MAL OAA Oxaloacetate MAL->OAA OAA->ACoA

Caption: Tracing of this compound through glycolysis and the TCA cycle.

References

Application Notes and Protocols for D-Glucose-13C,d2 Metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing using labeled nutrients is a cornerstone of metabolic research, providing invaluable insights into the dynamic fluxes of metabolic pathways. While various glucose isotopologues are commonly employed, this document focuses on the application of D-Glucose labeled with both Carbon-13 (¹³C) and deuterium (d) for metabolomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). It is important to note that while D-Glucose-13C,d2 is a powerful tool, specific protocols for this exact dual-labeled isotopologue are not as widely documented as for more common tracers like [U-¹³C₆]glucose or [6,6-d₂]glucose. Therefore, this document provides a comprehensive framework and detailed protocols that are broadly applicable to stable isotope-labeled glucose studies, with specific considerations for a combined ¹³C and deuterium tracer.

These application notes will guide researchers in designing and executing experiments to trace the metabolic fate of this compound through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The provided protocols are intended to be a starting point and may require optimization based on the specific experimental system and instrumentation.

Core Concepts of Stable Isotope Tracing with this compound

The use of a dual-labeled glucose tracer offers unique advantages. The ¹³C label allows for the tracking of the carbon backbone of glucose as it is metabolized into various downstream metabolites. The deuterium label can provide additional information on specific enzymatic reactions and pathway activities, such as the production of NADPH in the pentose phosphate pathway.[1] By monitoring the mass shifts in metabolites, it is possible to determine the fractional contribution of glucose to their synthesis and to elucidate the relative activities of interconnected metabolic pathways.

Experimental Workflow

The general workflow for a this compound metabolomics study involves several key stages, from cell culture or in vivo administration to data analysis.

Experimental Workflow cluster_0 Experimental Design cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis A Cell Culture or In Vivo Model B Introduction of This compound Tracer A->B C Time-Course Incubation B->C D Quenching Metabolism C->D E Metabolite Extraction D->E F Sample Cleanup (e.g., SPE) E->F G Chromatographic Separation (e.g., HILIC) F->G H Mass Spectrometry Detection (MRM) G->H I Peak Integration & Quantification H->I J Mass Isotopomer Distribution Analysis I->J K Metabolic Flux Calculation J->K L Biological Interpretation K->L

Figure 1: General experimental workflow for this compound metabolomics.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Culture Labeling and Metabolite Extraction

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

  • This compound (specific labeling pattern to be chosen based on experimental goals)

  • Glucose-free cell culture medium

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of this compound and dialyzed FBS.

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours). The duration should be sufficient to reach isotopic steady-state for the pathways of interest.[2]

  • Metabolism Quenching and Metabolite Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells with 2 mL of ice-cold PBS.

    • Aspirate the PBS completely.

    • Add 1 mL of pre-chilled 80% methanol to each well.

    • Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled centrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until LC-MS analysis.

  • Sample Reconstitution: Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of Glucose and its Metabolites

This protocol outlines a general HILIC-based LC-MS/MS method for the analysis of polar metabolites derived from glucose.

Instrumentation:

  • Liquid chromatography system (e.g., UPLC or HPLC)

  • Triple quadrupole or high-resolution mass spectrometer

LC Conditions:

  • Column: A HILIC column (e.g., amide or aminopropyl phase) is recommended for the separation of polar glucose metabolites.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar compounds.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-10 µL

MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for glucose and its phosphorylated intermediates.

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer.

  • MRM Transitions: The specific MRM transitions will depend on the exact this compound isotopologue used and the metabolites of interest. The transitions for the unlabeled (M+0) and labeled isotopologues (M+n, where n is the number of ¹³C and/or d atoms) must be determined. An example for [1-¹³C]glucose and its downstream metabolite lactate is provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Glucose (unlabeled)179.189.010
[1-¹³C]Glucose180.190.010
Lactate (unlabeled)89.043.012
[3-¹³C]Lactate90.044.012

Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Calculate the fractional enrichment of each metabolite by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

  • Correct for the natural abundance of ¹³C.

Metabolic Fate of this compound in Central Carbon Metabolism

The following diagram illustrates the theoretical tracing of a hypothetical D-Glucose-[1-¹³C, 6,6-d₂] through glycolysis, the pentose phosphate pathway, and the TCA cycle. The positions of the labels are tracked to demonstrate how different pathways can be distinguished.

Metabolic Pathway Glucose Glucose (1-¹³C, 6,6-d₂) G6P Glucose-6-P (1-¹³C, 6,6-d₂) Glucose->G6P Glycolysis F6P Fructose-6-P (1-¹³C, 6,6-d₂) G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-BP (1-¹³C, 6,6-d₂) F6P->F16BP DHAP DHAP (1-¹³C) F16BP->DHAP GAP GAP (6,6-d₂) F16BP->GAP DHAP->GAP Pyruvate Pyruvate (3,3-d₂) GAP->Pyruvate Lactate Lactate (3,3-d₂) Pyruvate->Lactate AcetylCoA Acetyl-CoA (2,2-d₂) Pyruvate->AcetylCoA PDH Ru5P Ribulose-5-P (from C2-C6) PPP->Ru5P CO2_PPP ¹³CO₂ PPP->CO2_PPP loss of C1 Ru5P->F6P Ru5P->GAP Citrate Citrate (labeled) AcetylCoA->Citrate TCA Cycle aKG α-Ketoglutarate (labeled) Citrate->aKG CO2_TCA CO₂ aKG->CO2_TCA

Figure 2: Tracing of a hypothetical D-Glucose-[1-¹³C, 6,6-d₂] tracer.

In this hypothetical example, the ¹³C at position 1 is lost as ¹³CO₂ in the oxidative pentose phosphate pathway, providing a direct measure of PPP flux.[3] The deuterium atoms on carbon 6 are retained through glycolysis and incorporated into pyruvate and subsequently lactate. These deuteriums can also be traced into the TCA cycle via acetyl-CoA.[4]

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from a this compound tracing experiment. Actual values will be experiment-dependent.

Table 1: Fractional Enrichment of Key Metabolites Over Time

Metabolite1 hour (%)4 hours (%)8 hours (%)24 hours (%)
Glucose-6-Phosphate95.298.198.599.0
Fructose-6-Phosphate94.897.998.298.8
Pyruvate75.688.392.195.4
Lactate78.190.594.396.8
Citrate30.255.770.385.1
α-Ketoglutarate25.950.165.880.4

Table 2: Mass Isotopomer Distribution of Pyruvate at 24 hours

IsotopologueRelative Abundance (%)
M+04.6
M+1 (from ¹³C)1.1
M+2 (from d₂)94.3

Conclusion

The use of this compound in conjunction with LC-MS provides a powerful analytical strategy to probe the intricacies of cellular metabolism. By carefully designing experiments and employing robust analytical protocols, researchers can gain a deeper understanding of how glucose is utilized in various biological systems. This knowledge is critical for identifying metabolic vulnerabilities in diseases such as cancer and for the development of novel therapeutic interventions. The protocols and guidelines presented here offer a solid foundation for scientists to embark on metabolic flux analysis using this advanced stable isotope tracer.

References

Application Notes & Protocols: NMR Spectroscopy for D-Glucose-¹³C,d₂ Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structures and studying metabolic pathways. The use of stable isotope-labeled molecules, such as D-Glucose-¹³C,d₂, significantly enhances the specificity and sensitivity of NMR experiments. By strategically incorporating ¹³C and deuterium (²H or D) labels into glucose, researchers can trace its metabolic fate, quantify pathway fluxes, and investigate drug-target interactions with high precision.[1][2] D-Glucose-¹³C,d₂ is particularly valuable in metabolic research and drug development for its ability to simplify complex spectra and provide unambiguous tracking of the glucose backbone.[3][4]

This document provides detailed application notes and experimental protocols for the detection and analysis of D-Glucose-¹³C,d₂ using a suite of modern NMR techniques. For the purpose of these notes, we will assume a commonly used labeling pattern: uniformly ¹³C-labeled glucose that is also deuterated at specific positions (e.g., C1 and C2). The principles and protocols described are broadly applicable to other labeling patterns.

Key NMR Techniques for Labeled Glucose Analysis

The analysis of D-Glucose-¹³C,d₂ relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

  • 1D ¹³C NMR: This is the most direct method to observe the ¹³C-labeled carbon atoms. In a proton-decoupled ¹³C spectrum, each unique carbon in the glucose molecule will produce a single sharp peak, providing information about its chemical environment.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups.[6][7]

    • DEPT-90: Only CH (methine) carbons will show a positive signal.

    • DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ (methylene) carbons will show negative (inverted) signals. Quaternary carbons and deuterated carbons (CD) are not observed.[8]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons, providing a map of ¹H-¹³C one-bond connections.[9][10] For D-Glucose-¹³C,d₂, carbon atoms bonded to deuterium instead of hydrogen will be absent from the HSQC spectrum, confirming the positions of deuteration.[11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[9][10] It is crucial for assigning quaternary carbons and piecing together the carbon skeleton, especially for confirming connectivity around deuterated sites that are "dark" in HSQC spectra.[12]

Quantitative Data: Chemical Shifts

When dissolved in D₂O, glucose exists as an equilibrium mixture of α- and β-pyranose anomers, with minor contributions from furanose forms.[13] The ¹³C chemical shifts are sensitive to this anomeric configuration. The following table summarizes typical ¹³C chemical shifts for D-glucose in D₂O. The presence of deuterium is expected to have a minimal effect on the ¹³C chemical shifts of adjacent carbons.

Table 1: Typical ¹³C Chemical Shifts (ppm) for D-Glucose Anomers in D₂O

Carbon Position α-pyranose β-pyranose
C1 93.6 97.4
C2 73.0 75.6
C3 74.2 77.2
C4 71.1 71.1
C5 72.9 77.4
C6 62.1 62.3

Data sourced from publicly available databases and literature.[14][15]

Experimental Workflows & Pathways

The general workflow for analyzing isotopically labeled glucose involves sample preparation followed by a series of NMR experiments to build a complete picture of the molecule's structure and labeling pattern.

G cluster_workflow NMR Analysis Workflow for D-Glucose-¹³C,d₂ A Sample Preparation (Dissolve in D₂O) B 1D ¹³C NMR (Confirm ¹³C Labeling) A->B C DEPT-135 & DEPT-90 (Identify CH, CH₂) A->C D 2D ¹H-¹³C HSQC (Map C-H Bonds, ID Deuterated Sites) B->D C->D E 2D ¹H-¹³C HMBC (Establish C-C Connectivity) D->E F Data Analysis & Assignment E->F

Caption: General experimental workflow for NMR analysis.

Isotopically labeled glucose is a critical tracer for mapping metabolic pathways. The ¹³C and deuterium labels can be followed as glucose is metabolized through pathways like glycolysis.

G cluster_pathway Tracing Labeled Glucose in Glycolysis Glc D-Glucose-¹³C,d₂ G6P Glucose-6-Phosphate (¹³C, d₂) Glc->G6P Hexokinase F6P Fructose-6-Phosphate (¹³C, d₂) G6P->F6P F16BP Fructose-1,6-Bisphosphate (¹³C, d₂) F6P->F16BP PFK-1 GAP Glyceraldehyde-3-Phosphate (¹³C, d) F16BP->GAP Aldolase PYR Pyruvate (¹³C) GAP->PYR ... LAC Lactate (¹³C) PYR->LAC LDH

Caption: Simplified glycolysis pathway showing label tracing.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the user.

Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of D-Glucose-¹³C,d₂.

  • Dissolve: Dissolve the sample in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenize: Vortex the tube gently to ensure a homogeneous solution.

Protocol for 1D ¹³C {¹H} NMR

This experiment provides a survey of all carbon environments.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Key Parameters:

    • Spectral Width (SW): ~200-250 ppm (centered around 100 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.[16]

    • Number of Scans (NS): 128 to 1024, depending on sample concentration.

    • Temperature: 298 K (25 °C).

Protocol for DEPT-135

This experiment distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Key Parameters:

    • Set ¹³C and ¹H spectral widths and offsets based on the 1D spectra.

    • Final Pulse Angle: 135 degrees.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256 to 2048.

    • Note: To obtain a complete assignment, a DEPT-90 (showing only CH) and a standard ¹³C spectrum (showing all carbons) should also be acquired.[8]

Protocol for 2D ¹H-¹³C HSQC

This experiment identifies all carbons with attached protons.

  • Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp on Bruker systems). This allows CH₂ groups to be phased opposite to CH/CH₃ groups.

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~6-8 ppm (centered around 4.0 ppm).

    • Spectral Width (F1 - ¹³C): ~80-100 ppm (covering the 60-100 ppm region for glucose).

    • Number of Increments (F1): 256 to 512.

    • Number of Scans (NS): 4 to 16 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

Protocol for 2D ¹H-¹³C HMBC

This experiment identifies long-range (2- and 3-bond) couplings.

  • Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker systems).

  • Key Parameters:

    • Spectral Widths (F1, F2): Set similarly to HSQC, but the ¹³C dimension (F1) may need to be wider to include all carbons.

    • Number of Increments (F1): 256 to 512.

    • Number of Scans (NS): 8 to 32 per increment.

    • Relaxation Delay (D1): 1.5-2.0 seconds.

    • Long-Range Coupling (ⁿJCH): Optimized for an average of 8 Hz. This value can be adjusted to enhance either two-bond or three-bond correlations.[10]

Applications in Drug Development

  • Metabolic Flux Analysis: Tracing the flow of ¹³C and deuterium from glucose into downstream metabolites can reveal how a drug candidate alters cellular metabolism. This is particularly relevant in oncology, where cancer cells exhibit altered glucose metabolism (the Warburg effect).[3][17]

  • Target Engagement & Mechanism of Action: By monitoring the metabolic profile of cells or tissues treated with a drug, researchers can gain insights into its mechanism of action. For example, a drug inhibiting an enzyme in the glycolytic pathway would cause a buildup of upstream labeled metabolites.[1]

  • In Vivo Pharmacodynamics: Labeled glucose can be used in preclinical models to assess a drug's effect on glucose metabolism in a whole organism, providing crucial pharmacodynamic information.[1]

References

Quantifying Metabolic Fluxes with 13C Metabolic Flux Analysis (13C-MFA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3][4][5][6] By introducing a substrate labeled with the stable isotope 13C into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites.[2][4] The resulting distribution of 13C in the metabolic network provides a detailed snapshot of cellular metabolism, revealing the activity of different pathways.[4] This information is invaluable for understanding cellular physiology in various contexts, including disease states and in response to drug treatment.[7]

This document provides detailed application notes and protocols for performing 13C-MFA experiments, from initial experimental design to final data analysis and interpretation.

Principle of 13C-MFA

The core principle of 13C-MFA lies in the analysis of mass isotopomer distributions of metabolites. When cells are cultured with a 13C-labeled substrate (e.g., [U-13C6]glucose), the labeled carbon atoms are incorporated into downstream metabolites through enzymatic reactions. The specific pattern of 13C incorporation, or the mass isotopomer distribution (MID), is determined by the relative activities of the metabolic pathways. By measuring these MIDs using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and then fitting this data to a metabolic model, the intracellular fluxes can be quantified.[4][5]

Applications in Research and Drug Development

13C-MFA has a wide range of applications, including:

  • Identifying Drug Targets: By revealing metabolic pathways that are essential for the survival or proliferation of cancer cells or pathogens, 13C-MFA can help identify novel drug targets.

  • Elucidating Drug Mechanisms of Action: The technique can be used to understand how a drug perturbs cellular metabolism, providing insights into its mechanism of action.

  • Biomarker Discovery: Metabolic fluxes can serve as sensitive biomarkers for disease diagnosis, prognosis, and monitoring treatment response.

  • Metabolic Engineering: In biotechnology, 13C-MFA is used to optimize the production of desired compounds by identifying and overcoming metabolic bottlenecks.

Experimental Workflow

The overall workflow of a 13C-MFA experiment can be broken down into several key stages, as illustrated in the diagram below.

13C-MFA Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Experimental Design Experimental Design Cell Culture and Labeling Cell Culture and Labeling Experimental Design->Cell Culture and Labeling Quenching and Extraction Quenching and Extraction Cell Culture and Labeling->Quenching and Extraction Sample Analysis (GC-MS) Sample Analysis (GC-MS) Quenching and Extraction->Sample Analysis (GC-MS) Data Processing Data Processing Sample Analysis (GC-MS)->Data Processing Flux Estimation Flux Estimation Data Processing->Flux Estimation Statistical Analysis Statistical Analysis Flux Estimation->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: A high-level overview of the 13C-MFA experimental and computational workflow.

Detailed Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol is designed for adherent mammalian cells.

Materials:

  • Cell culture medium (e.g., DMEM) lacking the nutrient to be labeled (e.g., glucose-free DMEM)

  • 13C-labeled substrate (e.g., [U-13C6]glucose)

  • Dialyzed fetal bovine serum (dFBS)

  • 6-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[8] Culture overnight in standard complete medium.

  • Media Preparation: Prepare the labeling medium by supplementing the nutrient-deficient basal medium with the 13C-labeled substrate at the desired concentration (e.g., 25 mM [U-13C6]glucose) and dFBS.

  • Isotopic Labeling:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 2 mL of the pre-warmed labeling medium to each well.

  • Incubation: Return the plates to the incubator and culture for a sufficient duration to achieve isotopic steady-state. This time can range from a few hours to over 24 hours depending on the cell type and the metabolic pathways of interest. For central carbon metabolism in many cancer cell lines, 18-24 hours is often sufficient.[9]

Protocol 2: Metabolite Quenching and Extraction

This protocol is for adherent mammalian cells and is critical for halting metabolic activity to accurately capture the intracellular metabolite state.

Materials:

  • Cold methanol (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Quenching:

    • Remove the cell culture plate from the incubator.

    • Immediately aspirate the labeling medium.

    • Quickly add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.[9]

  • Cell Lysis and Collection:

    • Place the plate on a bed of dry ice to keep the cells frozen.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]

  • Extraction:

    • Vortex the tubes for 30 seconds.

    • Incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until analysis.

Protocol 3: Sample Derivatization and GC-MS Analysis

This protocol describes the preparation of metabolite extracts for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Pyridine

  • GC-MS system

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extracts in 50 µL of pyridine.

    • Add 50 µL of MTBSTFA + 1% TBDMCS.

    • Incubate at 60°C for 1 hour to derivatize the metabolites.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • The GC-MS method should be optimized for the separation and detection of the target metabolites. A typical program involves a temperature gradient to separate compounds based on their boiling points, followed by electron ionization to generate fragment ions that are detected by the mass spectrometer.

Data Analysis and Interpretation

The raw data from the GC-MS consists of mass spectra for each chromatographic peak. This data is processed to determine the mass isotopomer distributions (MIDs) for each metabolite. The MIDs are then corrected for the natural abundance of 13C.

Flux Estimation

The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are used as inputs for flux estimation software (e.g., INCA, Metran, or WUFlux).[1][6] This software uses an iterative algorithm to find the set of metabolic fluxes that best reproduces the experimentally measured data.

Statistical Analysis

A goodness-of-fit test (e.g., chi-square test) is performed to assess how well the model fits the experimental data. Confidence intervals for the estimated fluxes are also calculated to determine the precision of the flux estimates.

Quantitative Data Presentation

The results of a 13C-MFA study are typically presented as a flux map, showing the rates of all reactions in the metabolic model. For comparison between different conditions, the data can be summarized in tables.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line

ReactionFlux (relative to Glucose Uptake)
Glycolysis
Glucose -> G6P100
F6P -> F1,6BP95
GAPDH180
Pyruvate Kinase170
Pentose Phosphate Pathway
G6P -> 6PGL15
TCA Cycle
Pyruvate -> Acetyl-CoA80
Isocitrate Dehydrogenase75
α-Ketoglutarate Dehydrogenase70
Malic Enzyme10
Anaplerosis/Cataplerosis
Pyruvate Carboxylase20
Glutamine -> α-Ketoglutarate50
Lactate Dehydrogenase90

This table presents hypothetical but representative flux data for a cancer cell line exhibiting high rates of glycolysis and glutaminolysis.

Visualization of Metabolic Pathways

Diagrams of metabolic pathways are essential for visualizing the flow of carbon and understanding the results of 13C-MFA.

Central Carbon Metabolism Glucose Glucose G6P G6P Glucose->G6P HK F6P F6P G6P->F6P PGI R5P R5P G6P->R5P PPP F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP DHAP DHAP F16BP->DHAP BPG BPG GAP->BPG GAPDH PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate LDH AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH OAA OAA Pyruvate->OAA PC Citrate Citrate AcetylCoA->Citrate Glutamine Glutamine aKG aKG Glutamine->aKG GLS aKG->Citrate SuccinylCoA SuccinylCoA aKG->SuccinylCoA aKGDH Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->aKG IDH Malate Malate SuccinylCoA->Malate Malate->OAA MDH OAA->Citrate

Caption: A simplified diagram of central carbon metabolism, a common focus of 13C-MFA studies.

Conclusion

13C-MFA is a sophisticated and powerful tool for the quantitative analysis of cellular metabolism. By providing a detailed picture of metabolic fluxes, it offers invaluable insights for basic research, drug discovery, and biotechnology. The protocols and guidelines presented here provide a solid foundation for researchers looking to implement this technique in their own work. Careful experimental design, execution, and data analysis are critical for obtaining high-quality, interpretable results.

References

Investigating Insulin Resistance with Stable Isotope-Labeled D-Glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance, a key pathophysiological feature of type 2 diabetes and metabolic syndrome, is characterized by an attenuated response of peripheral tissues to insulin. Accurate quantification of insulin-stimulated glucose uptake and endogenous glucose production is crucial for understanding the mechanisms of insulin resistance and for the development of novel therapeutic agents. The use of stable isotope-labeled glucose tracers, in conjunction with techniques like the hyperinsulinemic-euglycemic clamp, provides a powerful and safe method for in-vivo assessment of glucose kinetics.

This document provides detailed application notes and protocols for investigating insulin resistance using a dual-tracer approach with 13C- and deuterium-labeled D-glucose. This methodology allows for the simultaneous assessment of various parameters of glucose metabolism, providing a comprehensive picture of insulin sensitivity in both preclinical and clinical research settings. While the specific tracer D-Glucose-13C,d2 is not commonly cited, the principles outlined here are based on the well-established use of dual-tracer techniques employing tracers such as [6,6-²H₂]glucose and [U-¹³C₆]glucose.[1][2]

Key Concepts in Tracer Methodology

Stable isotope tracers are non-radioactive molecules that are biochemically indistinguishable from their endogenous counterparts. By introducing a labeled glucose tracer into the circulation and monitoring its dilution by unlabeled, endogenous glucose, researchers can calculate key kinetic parameters.[2]

  • Rate of Appearance (Ra): The rate at which glucose enters the plasma, primarily from hepatic glucose production (in the fasting state) and intestinal absorption (in the postprandial state).

  • Rate of Disappearance (Rd): The rate at which glucose is cleared from the plasma, representing tissue glucose uptake.

  • Metabolic Clearance Rate (MCR): The volume of plasma cleared of glucose per unit of time, an indicator of the efficiency of glucose disposal.

  • Endogenous Glucose Production (EGP): The rate of glucose production by the liver (and to a lesser extent, the kidneys). During a hyperinsulinemic clamp, the suppression of EGP is a measure of hepatic insulin sensitivity.

Data Presentation: Quantitative Analysis of Glucose Kinetics

The following tables summarize typical quantitative data that can be obtained from a dual-tracer hyperinsulinemic-euglycemic clamp study in a cohort of insulin-sensitive (IS) and insulin-resistant (IR) subjects.

Table 1: Basal (Fasting) Glucose Kinetics

ParameterInsulin-Sensitive (IS)Insulin-Resistant (IR)Units
Fasting Plasma Glucose85 ± 5110 ± 8mg/dL
Fasting Plasma Insulin5 ± 215 ± 5µU/mL
Basal Endogenous Glucose Production (EGP)2.0 ± 0.22.5 ± 0.3mg/kg/min
Basal Glucose Rate of Disappearance (Rd)2.0 ± 0.22.5 ± 0.3mg/kg/min

Table 2: Glucose Kinetics During Hyperinsulinemic-Euglycemic Clamp

ParameterInsulin-Sensitive (IS)Insulin-Resistant (IR)Units
Steady-State Plasma Glucose90 ± 490 ± 5mg/dL
Steady-State Plasma Insulin100 ± 10105 ± 12µU/mL
Glucose Infusion Rate (GIR)10.5 ± 1.54.2 ± 1.0mg/kg/min
Insulin-Stimulated Glucose Disposal (Rd)12.0 ± 1.85.5 ± 1.2mg/kg/min
Endogenous Glucose Production (EGP) Suppression95 ± 560 ± 15%
Metabolic Clearance Rate (MCR)12.2 ± 2.05.1 ± 1.1mL/kg/min

Experimental Protocols

Protocol 1: Hyperinsulinemic-Euglycemic Clamp with Dual Glucose Tracers

This protocol describes a method to assess whole-body and hepatic insulin sensitivity in vivo using a primed, continuous infusion of [6,6-²H₂]glucose and a continuous infusion of insulin.

Materials:

  • [6,6-²H₂]glucose (sterile, pyrogen-free)

  • Human regular insulin

  • 20% Dextrose solution (unlabeled)

  • Saline solution (0.9% NaCl)

  • Infusion pumps

  • Blood collection supplies (catheters, syringes, collection tubes with anticoagulant)

  • Centrifuge

  • Sample storage freezer (-80°C)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Subject Preparation: Subjects should fast overnight (8-12 hours) prior to the study. Two intravenous catheters are placed in contralateral arms, one for infusions and one for blood sampling.

  • Basal Period (t = -120 to 0 min):

    • At t = -120 min, a priming bolus of [6,6-²H₂]glucose is administered to rapidly achieve isotopic equilibrium.

    • Immediately following the bolus, a continuous infusion of [6,6-²H₂]glucose is initiated and maintained throughout the entire experiment.

    • Blood samples are collected at t = -30, -15, and 0 min to determine basal glucose and insulin concentrations, and basal [6,6-²H₂]glucose enrichment for the calculation of basal EGP.

  • Hyperinsulinemic-Euglycemic Clamp Period (t = 0 to 120 min):

    • At t = 0 min, a primed, continuous infusion of human insulin is started to achieve a target hyperinsulinemic state.

    • Simultaneously, a variable infusion of 20% dextrose is initiated to maintain euglycemia (target glucose level ~90 mg/dL).

    • Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate (GIR) is adjusted accordingly.

    • Blood samples for the determination of plasma insulin and [6,6-²H₂]glucose enrichment are collected every 30 minutes.

  • Sample Processing and Analysis:

    • Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

    • Plasma glucose and insulin concentrations are determined using standard laboratory methods.

    • Plasma [6,6-²H₂]glucose enrichment is determined by GC-MS analysis of a suitable derivative (e.g., glucose penta-acetate).

  • Calculations:

    • Basal and clamp EGP and glucose Rd are calculated using Steele's equations for non-steady-state conditions.

Visualizations

Insulin Signaling Pathway

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Metabolic Effects Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Tyr Phosphorylation PI3K PI3-Kinase IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activation AS160 AS160 Akt->AS160 Inhibition GSK3 GSK3 Akt->GSK3 Inhibition FOXO1 FOXO1 Akt->FOXO1 Inhibition GLUT4_translocation GLUT4 Translocation AS160->GLUT4_translocation Inhibition GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis Inhibition Gluconeogenesis Gluconeogenesis (EGP) FOXO1->Gluconeogenesis Activation Experimental_Workflow prep Subject Preparation (Overnight Fast, IV Catheterization) basal_period Basal Period (-120 to 0 min) - Priming bolus of [6,6-2H2]glucose - Continuous infusion of [6,6-2H2]glucose - Basal blood sampling prep->basal_period clamp_period Clamp Period (0 to 120 min) - Insulin infusion - Variable glucose infusion - Euglycemia maintenance - Blood sampling basal_period->clamp_period sample_processing Sample Processing - Plasma separation - Storage at -80°C clamp_period->sample_processing analysis Sample Analysis - Glucose & Insulin assays - GC-MS for tracer enrichment sample_processing->analysis data_calculation Data Calculation - Glucose kinetics (Ra, Rd, MCR) - Endogenous Glucose Production (EGP) analysis->data_calculation interpretation Interpretation - Assessment of insulin sensitivity/ resistance data_calculation->interpretation

References

Application Notes and Protocols for Measuring Glucose Oxidation Rates Using D-Glucose-¹³C,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are powerful tools for elucidating metabolic pathways and quantifying fluxes in living systems.[1][2] D-Glucose-¹³C,d₂ is a specialized tracer used to measure the rate of glucose oxidation, providing critical insights into cellular energy metabolism. This application note provides detailed protocols and data interpretation guidelines for researchers utilizing D-Glucose-¹³C,d₂ in both in vitro and in vivo models. By tracing the fate of the ¹³C and deuterium labels, investigators can dissect the contributions of glucose to glycolysis, the tricarboxylic acid (TCA) cycle, and other interconnected pathways.[3] This technique is invaluable for understanding metabolic reprogramming in diseases like cancer and for evaluating the mechanism of action of novel therapeutic agents.[4]

Principle of the Method

The core principle of this method is the introduction of a stable isotope-labeled glucose molecule into a biological system and the subsequent detection of the incorporated isotopes in downstream metabolites using mass spectrometry (MS).[5] D-Glucose-¹³C,d₂ contains heavy isotopes of carbon and deuterium. As this labeled glucose is metabolized, the ¹³C atoms are incorporated into glycolytic and TCA cycle intermediates, and ultimately released as ¹³CO₂ during oxidative phosphorylation. The rate of ¹³CO₂ production is a direct measure of glucose oxidation.[6] The deuterium atoms can also be tracked to provide additional information on specific enzymatic reactions. By measuring the isotopic enrichment in various metabolites over time, the rate of glucose oxidation and the relative activity of different metabolic pathways can be quantified.[7]

Experimental Workflow

A typical workflow for a stable isotope tracing experiment involves several key steps, from initial experimental setup to final data analysis.[8] The specific details may vary depending on the experimental model (cell culture vs. animal models).

G Experimental Workflow for Glucose Oxidation Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Experimental Design (e.g., cell culture, animal model) B Tracer Preparation (D-Glucose-¹³C,d₂) C Isotope Labeling (Incubation/Infusion) B->C D Sample Collection (e.g., cells, plasma, breath) C->D E Metabolite Extraction D->E F Mass Spectrometry (LC-MS or GC-MS) E->F G Isotopologue Distribution Analysis F->G H Metabolic Flux Calculation G->H

Caption: A generalized workflow for measuring glucose oxidation using stable isotope tracing.

Detailed Experimental Protocols

In Vitro Protocol: Cultured Cells

This protocol is designed for adherent or suspension cells.

Materials:

  • D-Glucose-¹³C,d₂

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), chilled to -80°C

  • Water (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Cell scrapers (for adherent cells)

  • Centrifuge tubes

Protocol:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹³C,d₂ at the desired concentration (e.g., 10 mM) and dialyzed FBS.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate for a defined period. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to ensure isotopic steady state is reached.[4]

  • Metabolite Extraction:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of 80% methanol (chilled to -80°C) to each well.

    • For adherent cells, use a cell scraper to detach the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex thoroughly for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the extracted metabolites) to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis: Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

In Vivo Protocol: Animal Models (e.g., Mice)

This protocol outlines a procedure for a primed-constant infusion in a mouse model.[9]

Materials:

  • D-Glucose-¹³C,d₂ (sterile, pyrogen-free)

  • NaH¹³CO₃ (for bicarbonate pool priming)

  • Sterile saline

  • Infusion pump and catheters

  • Blood collection supplies (e.g., heparinized capillaries)

  • Metabolic cages for breath collection (optional)

  • Tissue collection tools and liquid nitrogen

Protocol:

  • Animal Acclimation: Acclimate animals to the experimental conditions to minimize stress.

  • Catheter Implantation: For conscious and freely moving animals, surgically implant catheters (e.g., in the jugular vein) several days prior to the experiment.

  • Tracer Preparation: Prepare sterile solutions of D-Glucose-¹³C,d₂ and NaH¹³CO₃ in saline.

  • Primed-Constant Infusion:

    • Administer a priming bolus of NaH¹³CO₃ to rapidly equilibrate the bicarbonate pool.[10][11]

    • Immediately follow with a priming bolus of D-Glucose-¹³C,d₂ to quickly achieve isotopic steady state in the plasma.[12]

    • Begin a continuous infusion of D-Glucose-¹³C,d₂ at a constant rate.[9] A typical infusion duration is 90-120 minutes or longer to ensure steady-state labeling.[13]

  • Sample Collection:

    • Blood: Collect small blood samples at baseline and at regular intervals during the infusion (e.g., 0, 60, 90, 120 minutes) to monitor plasma glucose enrichment.[6]

    • Breath: If measuring whole-body glucose oxidation, collect expired air samples to determine ¹³CO₂ enrichment using an isotope ratio mass spectrometer (IRMS).[6]

    • Tissues: At the end of the infusion, euthanize the animal and rapidly collect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.[8]

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissue in a cold solvent mixture (e.g., methanol:water:chloroform).

    • Follow a standard polar metabolite extraction protocol.

    • Dry the extracts and prepare for MS analysis.

Metabolic Pathway of D-Glucose-¹³C,d₂

The labeled glucose enters central carbon metabolism, and the isotopes are distributed through glycolysis and the TCA cycle.

G Glucose D-Glucose-¹³C,d₂ G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate-¹³C₃ GAP->Pyruvate AcetylCoA Acetyl-CoA-¹³C₂ Pyruvate->AcetylCoA CO2 ¹³CO₂ Pyruvate->CO2 PDH Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA aKG->CO2 Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->Citrate joins w/ Acetyl-CoA Glycolysis Glycolysis TCA TCA Cycle

Caption: Metabolic fate of D-Glucose-¹³C,d₂ through glycolysis and the TCA cycle.

Data Presentation and Analysis

Mass spectrometry data will provide the mass isotopologue distribution (MID) for key metabolites. This data can be used to calculate metrics such as fractional contribution and metabolic flux.

Table 1: Example Data - Fractional ¹³C Enrichment in Metabolites

This table shows hypothetical fractional enrichment of key metabolites at isotopic steady state following incubation with [U-¹³C₆]glucose.

MetaboliteCondition A (Control)Condition B (Drug Treated)
Pyruvate (M+3)0.95 ± 0.020.75 ± 0.03
Lactate (M+3)0.94 ± 0.020.73 ± 0.04
Citrate (M+2)0.65 ± 0.040.45 ± 0.05
Malate (M+2)0.63 ± 0.050.42 ± 0.06
Glutamate (M+2)0.58 ± 0.040.38 ± 0.05

Data are represented as the fraction of the metabolite pool labeled with the indicated number of ¹³C atoms (mean ± SEM).

Table 2: Calculated Glucose Oxidation Rates

This table presents example calculated glucose oxidation rates based on ¹³CO₂ production.

ParameterCondition A (Control)Condition B (Drug Treated)
Glucose Oxidation Rate (nmol/min/mg protein)10.2 ± 1.16.8 ± 0.9
Plasma Glucose Turnover (mg/kg/min)2.42 ± 0.111.95 ± 0.15
Whole-Body Glucose Oxidation (mg/kg/min)1.34 ± 0.080.95 ± 0.07

Values are derived from isotopic enrichment data and represent the rate of glucose being fully oxidized to CO₂. Data from in vivo studies are representative values.[6]

Calculation of Glucose Oxidation Rate:

The rate of glucose oxidation can be calculated from the production rate of ¹³CO₂ and the enrichment of plasma glucose.[6]

  • Formula: Glucose Oxidation (mol/min) = (VCO₂ * E_CO₂) / (E_p * C)

    • VCO₂: Total CO₂ production rate

    • E_CO₂: Isotopic enrichment of expired ¹³CO₂

    • E_p: Isotopic enrichment of plasma glucose

    • C: Number of carbon atoms in glucose (6)

Note: A correction factor is often applied to account for the retention of ¹³CO₂ in bicarbonate pools.[6]

Conclusion

Measuring glucose oxidation rates using D-Glucose-¹³C,d₂ is a robust method for quantitatively assessing central carbon metabolism. The protocols and data analysis frameworks presented here provide a comprehensive guide for researchers. This technique offers high-resolution insights into metabolic phenotypes, making it an essential tool in basic research and drug development for dissecting the metabolic basis of disease and therapeutic response.

References

Application Notes and Protocols for Dual-Tracer and Triple-Tracer Methodologies with D-Glucose-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for employing dual-tracer and triple-tracer methodologies using stable isotopes of glucose, specifically D-Glucose labeled with Carbon-13 (¹³C) and Deuterium (d2 or ²H). These techniques are powerful tools for quantifying glucose kinetics in vivo, providing critical insights into metabolic pathways in various physiological and pathological states.

Introduction to Glucose Tracer Methodologies

Stable isotope tracers, such as D-[6,6-²H₂]-glucose and D-[U-¹³C₆]-glucose, are non-radioactive molecules that can be safely administered to study metabolic fluxes.[1] By introducing these labeled glucose molecules into a biological system and tracking their incorporation into various metabolites, researchers can dynamically measure rates of glucose appearance (Ra), disappearance (Rd), oxidation, and gluconeogenesis.[1][2] Mass spectrometry is the primary analytical technique used to detect and quantify the isotopic enrichment in plasma and tissue samples.[3][4]

Dual-Tracer Methodology: This approach typically utilizes two different glucose tracers to distinguish between endogenous glucose production (EGP) and exogenous glucose appearance, for instance, from an oral glucose tolerance test (OGTT).[5][6] For example, [6,6-²H₂]-glucose might be infused intravenously to trace EGP, while [1-¹³C]-glucose is administered orally to trace the appearance of glucose from the gut.[2]

Triple-Tracer Methodology: This more advanced technique employs three distinct tracers to achieve a more accurate and model-independent measurement of postprandial glucose metabolism, minimizing errors that can arise from non-steady-state conditions.[2][5][7] For instance, a study might involve an oral dose of [1-¹³C]-glucose, a variable intravenous infusion of [6-³H]-glucose to mimic the appearance of ingested glucose, and a variable intravenous infusion of [6,6-²H₂]-glucose to mirror the anticipated changes in endogenous glucose production.[5][7]

Core Applications

  • Quantification of Whole-Body Glucose Homeostasis: Determine glucose flux, recycling, oxidation, and synthesis from gluconeogenic precursors.[1]

  • Assessment of Insulin Sensitivity: In conjunction with hyperinsulinemic-euglycemic clamps, these methods can precisely measure tissue-specific insulin action.

  • Drug Development: Evaluate the metabolic effects of novel therapeutics for conditions such as diabetes, obesity, and cancer.[8]

  • Understanding Disease Pathophysiology: Investigate alterations in glucose metabolism in various diseases, including metabolic syndrome, cancer, and neurodegenerative disorders.[9][10]

Experimental Protocols

Dual-Tracer Protocol for Oral Glucose Tolerance Test (OGTT)

This protocol is designed to simultaneously measure endogenous glucose production and the rate of appearance of orally ingested glucose.

Materials:

  • [6,6-²H₂]-glucose (sterile, pyrogen-free solution)

  • [1-¹³C]-glucose (for oral administration)

  • Saline solution (0.9% NaCl)

  • Infusion pump

  • Blood collection tubes (containing an anticoagulant like EDTA)

  • Centrifuge

  • Equipment for plasma separation and storage (-80°C)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for sample analysis.[11]

Procedure:

  • Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. An intravenous catheter is placed in an antecubital vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to arterialize venous blood, for blood sampling.

  • Priming Dose: To achieve isotopic steady-state more rapidly, a priming bolus of [6,6-²H₂]-glucose is administered. The exact amount should be calculated based on the subject's body weight and the desired plasma enrichment.

  • Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of [6,6-²H₂]-glucose is initiated at a constant rate (e.g., 0.05 mg/kg/min).

  • Baseline Sampling: After a 2-hour equilibration period to ensure isotopic steady-state, baseline blood samples are collected.

  • Oral Glucose Administration: The subject ingests a solution containing a known amount of glucose (e.g., 75g) enriched with [1-¹³C]-glucose.

  • Post-Ingestion Blood Sampling: Blood samples are collected at frequent intervals (e.g., 15, 30, 45, 60, 90, 120, 150, 180 minutes) after the glucose drink.

  • Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Mass Spectrometry Analysis: Plasma samples are derivatized and analyzed by GC-MS or LC-MS to determine the isotopic enrichment of [6,6-²H₂]-glucose and [1-¹³C]-glucose.

Triple-Tracer Protocol for Postprandial Glucose Metabolism

This protocol provides a more robust measurement of glucose kinetics following a mixed meal.

Materials:

  • [1-¹³C]-glucose (to be incorporated into a mixed meal)

  • [6,6-²H₂]-glucose (for variable intravenous infusion)

  • [6-³H]-glucose (or another distinct stable isotope tracer if radioactivity is to be avoided) for variable intravenous infusion

  • Other materials as listed in the dual-tracer protocol.

Procedure:

  • Subject Preparation: Similar to the dual-tracer protocol, subjects are fasted overnight and catheterized.

  • Tracer Infusions:

    • A primed-continuous infusion of [6,6-²H₂]-glucose is started and then varied to mimic the anticipated pattern of change of endogenous glucose production.[7]

    • An intravenous infusion of [6-³H]-glucose is started at the time of the meal, with the rate varied to mimic the anticipated pattern of appearance of the ingested glucose.[7]

  • Mixed Meal Ingestion: The subject consumes a standardized mixed meal containing a known amount of carbohydrate enriched with [1-¹³C]-glucose.

  • Blood Sampling: Frequent arterialized venous blood samples are collected before and for several hours after the meal.

  • Sample Processing and Analysis: Plasma is separated and stored as previously described. The concentrations and isotopic enrichments of the three glucose tracers are determined by mass spectrometry.

Data Presentation

Quantitative data from tracer studies are crucial for interpreting metabolic fluxes. The following tables provide examples of how such data can be structured.

Table 1: Plasma Glucose and Tracer Concentrations during a Dual-Tracer OGTT

Time (min)Plasma Glucose (mg/dL)[6,6-²H₂]-glucose Enrichment (MPE)[1-¹³C]-glucose Concentration (µg/mL)
-1585.2 ± 3.12.01 ± 0.110.00
084.9 ± 2.92.03 ± 0.100.00
15125.6 ± 8.41.85 ± 0.095.2 ± 0.8
30158.3 ± 10.11.62 ± 0.0812.7 ± 1.5
60145.7 ± 9.51.70 ± 0.0910.1 ± 1.2
90110.4 ± 7.21.88 ± 0.104.8 ± 0.6
12090.1 ± 5.51.95 ± 0.112.1 ± 0.3

MPE: Mole Percent Excess. Data are presented as mean ± SEM.

Table 2: Calculated Glucose Kinetics from a Triple-Tracer Mixed Meal Study

ParameterControl Group (n=10)Treatment Group (n=10)p-value
Endogenous Glucose Production (mg/kg/min)2.1 ± 0.21.5 ± 0.1<0.05
Rate of Meal Glucose Appearance (mg/kg/min)5.8 ± 0.56.1 ± 0.4>0.05
Glucose Disposal Rate (mg/kg/min)7.9 ± 0.67.6 ± 0.5>0.05
Initial Splanchnic Glucose Extraction (%)12.9 ± 3.415.2 ± 2.8>0.05

Data are presented as mean ± SEM.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a stable isotope tracer infusion study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis subject_prep Subject Preparation (Fasting, Catheterization) priming Priming Bolus Dose subject_prep->priming tracer_prep Tracer Preparation (Sterile Solution) tracer_prep->priming infusion Constant/Variable Infusion priming->infusion sampling Blood Sampling (Timed Intervals) infusion->sampling oral_admin Oral Administration (e.g., OGTT or Meal) oral_admin->sampling processing Plasma Separation and Storage sampling->processing ms_analysis Mass Spectrometry (GC-MS or LC-MS) processing->ms_analysis data_analysis Kinetic Modeling and Data Interpretation ms_analysis->data_analysis

Caption: General workflow for a stable isotope tracer study.

Signaling Pathway: Insulin-Mediated Glucose Uptake

This diagram shows a simplified overview of the insulin signaling pathway leading to glucose uptake.

Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt/PKB PIP3->Akt GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: Insulin signaling pathway for glucose uptake.

Metabolic Pathways of Glucose

The following diagram outlines the major metabolic fates of glucose traced with ¹³C-labeled glucose.

Glucose Glucose-¹³C G6P Glucose-6-Phosphate-¹³C Glucose->G6P Pyruvate Pyruvate-¹³C G6P->Pyruvate Glycolysis Glycogen Glycogen-¹³C G6P->Glycogen PPP Pentose Phosphate Pathway G6P->PPP Lactate Lactate-¹³C Pyruvate->Lactate AcetylCoA Acetyl-CoA-¹³C Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CO2 ¹³CO₂ TCA->CO2

Caption: Metabolic fates of ¹³C-labeled glucose.

References

Troubleshooting & Optimization

Data analysis workflow for D-Glucose-13C,d2 tracer experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for designing, executing, and analyzing data from D-Glucose-13C,d2 stable isotope tracer experiments. It includes troubleshooting advice and frequently asked questions to address common challenges in metabolic flux analysis.

Experimental & Data Analysis Workflow

The successful execution of a stable isotope tracer experiment requires careful planning and a systematic data analysis pipeline. The overall process involves introducing a labeled substrate to a biological system, measuring the isotopic enrichment in downstream metabolites, and using this information to calculate metabolic fluxes.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase exp_design 1. Experimental Design (Select Tracer & Timepoints) culture 2. Cell Culture & Tracer Introduction exp_design->culture [U-13C6, 6,6-d2]-D-glucose quench 3. Metabolic Quenching (e.g., Cold Methanol) culture->quench extract 4. Metabolite Extraction quench->extract ms_acq 5. LC-MS/MS Analysis extract->ms_acq data_proc 6. Data Processing ms_acq->data_proc Data_Analysis_Workflow cluster_data_proc Data Processing & Correction cluster_mfa Metabolic Flux Analysis (MFA) raw_data 1. Raw MS Data (e.g., .mzXML) peak_picking 2. Peak Picking & Metabolite ID raw_data->peak_picking isotope_correction 3. Natural Abundance Correction peak_picking->isotope_correction mid_calc 4. Calculate Mass Isotopomer Distributions (MIDs) isotope_correction->mid_calc model 5. Define Metabolic Network Model mid_calc->model flux_fit 6. Flux Fitting (Least-Squares Regression) model->flux_fit flux_map 7. Generate Flux Map & Statistical Analysis flux_fit->flux_map Glucose_Metabolism Glucose Glucose (13C6, d2) G6P G6P Glucose->G6P Glycolysis F6P F6P G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP C-H bond break GAP GAP (13C3) F6P->GAP PYR Pyruvate (13C3) GAP->PYR AcCoA Acetyl-CoA (13C2) PYR->AcCoA PDH MAL Malate (13C2) PYR->MAL PC CIT Citrate (13C2) AcCoA->CIT TCA Cycle AKG α-KG (13C2) CIT->AKG AKG->MAL MAL->CIT NADPH NADPH (d) PPP->NADPH

Technical Support Center: Precision in Metabolic Flux Analysis with D-Glucose-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for metabolic flux analysis (MFA) utilizing the dual-labeled tracer, D-Glucose-13C,d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and offer detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over singly labeled glucose tracers in metabolic flux analysis?

A1: this compound offers a significant advantage by allowing for the simultaneous tracing of both carbon and hydrogen atoms. The ¹³C atoms enable tracking of the carbon backbone of glucose through various metabolic pathways, such as glycolysis and the pentose phosphate pathway (PPP)[1][2][3]. The deuterium (d2) label provides additional information on redox metabolism and the fate of glucose-derived hydrogens, which is particularly useful for studying NADPH production and fatty acid synthesis. This dual-labeling approach provides a more comprehensive and constrained model of cellular metabolism.

Q2: How does the kinetic isotope effect (KIE) of deuterium potentially impact my experimental results?

A2: The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of reactions involving the cleavage of a C-D bond is slower than that of a C-H bond[4][5][6][7]. This can alter metabolic fluxes, potentially slowing down pathways where a C-H bond cleavage is a rate-limiting step[4][7]. It is crucial to be aware of this potential effect when interpreting your data. The measured KIE for deuterium in glucose metabolism has been found to be relatively small in some studies, but it should not be disregarded[5].

Q3: Is it necessary to correct for the natural abundance of both ¹³C and ²H isotopes?

A3: Yes, it is essential to correct for the natural abundance of both ¹³C and ²H isotopes in your mass spectrometry data[8][9][10]. Natural abundance of these heavier isotopes can contribute to the mass isotopomer distribution (MID) of your measured metabolites, leading to inaccuracies in flux calculations if not properly corrected[8][9]. Specialized software and correction algorithms are available to account for the natural abundance of multiple isotopes[11].

Q4: What are the key metabolic pathways I can investigate using this compound?

A4: this compound is well-suited for investigating central carbon metabolism. The ¹³C label allows for the elucidation of fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle[2][3][12]. The deuterium label provides insights into NADPH metabolism, which is closely linked to the oxidative PPP and is a key cofactor in reductive biosynthesis, such as fatty acid synthesis[13].

Troubleshooting Guides

This section provides solutions to common problems encountered during metabolic flux analysis experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity in Mass Spectrometry - Inefficient cell lysis and metabolite extraction.- Low concentration of metabolites in the sample.- Suboptimal ionization in the mass spectrometer.- Optimize your extraction protocol. Ensure complete cell quenching and efficient extraction with cold solvents.- Concentrate your samples prior to analysis.- Tune the mass spectrometer for the specific metabolites of interest. Experiment with different ionization sources if available.
Unexpected Mass Isotopomer Distributions (MIDs) - Incomplete correction for natural isotope abundance of both ¹³C and ²H.- Kinetic isotope effects of deuterium altering metabolic pathways.- Contamination from unlabeled glucose or other carbon sources.- Utilize a robust correction algorithm that can handle dual labels to correct your raw MS data[8][11].- Carefully consider the potential impact of KIE on your expected labeling patterns[4][5].- Ensure that the culture medium contains only this compound as the glucose source and that there is no carryover of unlabeled glucose from the inoculum.
High Variance Between Replicates - Inconsistent cell culture conditions (e.g., cell density, growth phase).- Variability in sample quenching and extraction.- Inconsistent timing of sample collection.- Standardize your cell culture protocol to ensure uniformity across all replicates.- Ensure rapid and consistent quenching to halt metabolic activity instantly.- Precisely time the collection of all samples.
Difficulty in Resolving Isotopologues - Insufficient mass resolution of the mass spectrometer.- Use a high-resolution mass spectrometer capable of distinguishing between the small mass differences of ¹³C and ²H isotopes.
Model Fails to Converge or Gives Poor Fit - Incorrect metabolic network model.- Errors in the measured extracellular rates (uptake/secretion).- Inaccurate biomass composition data.- Review and validate your metabolic network model, ensuring all relevant pathways are included.- Carefully measure and verify all extracellular rates.- If possible, experimentally determine the biomass composition of your specific cells under your experimental conditions.

Experimental Protocols

Protocol: Steady-State Isotopic Labeling with this compound

This protocol outlines the general steps for a steady-state metabolic flux analysis experiment.

1. Cell Culture and Isotopic Labeling:

  • Culture cells to the desired density in standard medium.

  • To initiate labeling, replace the standard medium with a medium containing this compound as the sole glucose source. The concentration of the labeled glucose should be the same as the unlabeled glucose in the standard medium.

  • Continue to culture the cells to allow them to reach both a metabolic and isotopic steady state. This typically requires several cell doubling times. It is recommended to perform a time-course experiment to determine when isotopic steady state is reached for your specific cell line and experimental conditions[14].

2. Sample Collection and Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Acquire data in a manner that allows for the determination of the mass isotopomer distributions of key metabolites.

4. Data Analysis:

  • Integrate the peak areas for each mass isotopomer of the metabolites of interest.

  • Correct the raw mass isotopomer distributions for the natural abundance of both ¹³C and ²H isotopes using appropriate software[8][11].

  • Use the corrected MIDs and measured extracellular fluxes (glucose uptake, lactate secretion, etc.) to calculate intracellular metabolic fluxes using a metabolic flux analysis software package (e.g., INCA, Metran)[15][16].

Quantitative Data Summary

The following tables provide examples of how to structure your quantitative data for clear comparison.

Table 1: Extracellular Flux Rates

Condition Glucose Uptake Rate (mmol/gDW/h) Lactate Secretion Rate (mmol/gDW/h) Glutamate Secretion Rate (mmol/gDW/h)
Control 1.2 ± 0.11.8 ± 0.20.3 ± 0.05
Treatment X 0.9 ± 0.11.5 ± 0.10.5 ± 0.07

Table 2: Mass Isotopomer Distributions of Key Metabolites

Metabolite Isotopologue Control (%) Treatment X (%)
Pyruvate M+010 ± 215 ± 3
M+15 ± 18 ± 1
M+235 ± 430 ± 3
M+350 ± 547 ± 4
Lactate M+08 ± 112 ± 2
M+14 ± 16 ± 1
M+233 ± 328 ± 3
M+355 ± 554 ± 5
Ribose-5-Phosphate M+020 ± 325 ± 4
M+110 ± 212 ± 2
M+215 ± 218 ± 3
M+325 ± 320 ± 3
M+415 ± 213 ± 2
M+515 ± 212 ± 2

Visualizations

Diagrams of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key metabolic pathways and the experimental workflow for metabolic flux analysis.

Glycolysis_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphoglucono-δ-lactone G6P->6PGL F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P Pyruvate Pyruvate G3P->Pyruvate 6PG 6-Phosphogluconate 6PGL->6PG Ru5P Ribulose-5-Phosphate 6PG->Ru5P NADPH Ru5P->F6P Ru5P->G3P R5P Ribose-5-Phosphate Ru5P->R5P

Caption: Central carbon metabolism showing the interconnected pathways of Glycolysis and the Pentose Phosphate Pathway.

MFA_Workflow Start Start: Cell Culture Labeling Isotopic Labeling with This compound Start->Labeling Quenching Rapid Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis DataProcessing Data Processing: Peak Integration & Natural Abundance Correction Analysis->DataProcessing FluxCalculation Flux Calculation using MFA Software DataProcessing->FluxCalculation Results Results: Metabolic Flux Map FluxCalculation->Results

Caption: A streamlined workflow for conducting a metabolic flux analysis experiment from cell culture to final results.

References

Technical Support Center: Troubleshooting Poor Separation of Labeled Metabolites in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor separation of labeled metabolites in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, such as peak tailing, in the chromatography of labeled metabolites?

Poor peak shape, particularly peak tailing, is a common issue that can compromise the accuracy and resolution of your analysis.[1] Tailing occurs when the trailing edge of a peak is broader than the leading edge.[2] This can be caused by a variety of factors, often related to secondary interactions between the analyte and the stationary phase.[3][4]

Common Causes of Peak Tailing:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[1][5] This is a primary cause of peak tailing.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to inconsistent ionization and asymmetrical peaks.[5]

  • Column Contamination and Degradation: Accumulation of strongly retained substances at the column inlet can disrupt the chromatographic process.[4] Over time, columns can degrade, leading to poor performance.[4]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting, where the leading edge of the peak is broader.[2][4]

  • Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4][6]

  • Extra-Column Effects: Long or wide tubing, as well as poorly fitted connections, can cause peak broadening and tailing due to analyte dispersion after separation.[4][5]

Q2: My chromatogram shows split peaks for my labeled metabolites. What could be the cause?

Peak splitting, where a single peak appears as two or more, can be a frustrating problem.[7][8] The cause can be related to the column, the method, or the sample itself.[7][9] A good initial step is to determine if all peaks are splitting or just a single peak.[8]

Potential Causes of Split Peaks:

  • Column Issues:

    • Partially Blocked Frit: A blockage in the inlet frit can cause the sample to be unevenly distributed onto the column, leading to split peaks for all analytes.[8]

    • Column Void: A void or channel in the packing material at the head of the column can disrupt the flow path, causing peak splitting for all compounds.[8][10]

    • Column Contamination: Contaminants on the stationary phase can create alternative interaction sites, leading to different elution times for the same analyte.[10]

  • Method and Sample Issues:

    • Injection Solvent Effects: If the injection solvent has a higher elution strength than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[10]

    • Co-eluting Compounds: What appears to be a split peak might actually be two different, closely eluting compounds.[8][10] Injecting a smaller sample volume can help determine if this is the case; if two distinct peaks appear, the issue is co-elution.[8]

    • Analyte Properties: The labeled metabolite itself may exist in different forms (e.g., conformers, tautomers) that can separate under certain chromatographic conditions.[4] Aggregation of the target molecule can also lead to split peaks.[7][9]

Q3: How can I improve the separation (resolution) of my labeled metabolites?

Improving the resolution between closely eluting labeled metabolites is crucial for accurate quantification. Several parameters in your chromatographic method can be optimized to enhance separation.

Strategies to Improve Resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: Switching from an isocratic to a gradient elution can significantly improve the separation of complex mixtures.[11] A shallow gradient generally offers better resolution.[11][12]

    • Solvent Composition: Adjusting the ratio of organic solvent to the aqueous buffer can alter the selectivity of the separation.[13]

    • pH and Buffers: Modifying the mobile phase pH can change the ionization state of analytes and their interaction with the stationary phase, thereby affecting retention and resolution.[14] Using a buffer helps to stabilize the pH.[5]

  • Select the Right Column:

    • Stationary Phase Chemistry: For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a good choice.[15][16] Reversed-phase columns (like C18) are suitable for non-polar to moderately polar compounds.[17]

    • Particle Size and Column Dimensions: Using a column with a smaller particle size or a longer length can increase efficiency and improve resolution.[10]

  • Adjust Operating Parameters:

    • Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity.[18]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[19]

Troubleshooting Summary Tables

Table 1: Troubleshooting Poor Peak Shape (Tailing and Fronting)

SymptomPossible CauseRecommended Action
Peak Tailing Secondary interactions with residual silanolsUse an end-capped column or a column with a different stationary phase.[1][5] Operate at a lower pH to protonate silanol groups.[2]
Mobile phase pH close to analyte pKaAdjust mobile phase pH to be at least 1-2 units away from the analyte's pKa.[5]
Column contaminationFlush the column with a strong solvent.[4] If the problem persists, replace the column.
Extra-column dead volumeUse shorter, narrower internal diameter tubing.[5] Ensure all fittings are properly connected.[20]
Peak Fronting Sample overloadReduce the injection volume or the concentration of the sample.[2][4]
Poor sample solubilityDissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[2][6]
Column collapseOperate the column within the manufacturer's recommended pH and temperature ranges.[2]

Table 2: Troubleshooting Split Peaks

SymptomPossible CauseRecommended Action
All peaks are split Partially blocked inlet fritReplace the frit or the column.[8]
Void or channel in the columnReplace the column.[8][10]
Only one or a few peaks are split Co-eluting compoundsReduce injection volume to see if peaks resolve.[8] Optimize the mobile phase or gradient to improve separation.
Injection solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.[10]
Analyte instability or multiple formsInvestigate potential on-column degradation or the presence of isomers. Adjust mobile phase conditions (e.g., pH, temperature).[4]

Experimental Protocols

Protocol 1: Column Flushing to Address Contamination

This protocol is designed to remove strongly retained contaminants from a reversed-phase column.

Methodology:

  • Disconnect the column from the detector.

  • Reverse the direction of flow through the column.

  • Flush the column with a series of solvents in order of increasing elution strength. A typical sequence for a C18 column is:

    • 20 column volumes of water (to remove buffers).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (a very strong solvent).

  • Re-equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.

Protocol 2: "Scouting" Gradient to Optimize Separation

This protocol helps in developing an effective gradient elution method for complex metabolite mixtures.[18]

Methodology:

  • Prepare a mobile phase A (e.g., water with 0.1% formic acid) and a mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Set up a broad, linear "scouting" gradient. A common starting point is a 20-minute gradient from 5% to 95% mobile phase B.[18]

  • Inject your labeled metabolite standard mix and run the scouting gradient.

  • Analyze the chromatogram to determine the approximate elution times of your metabolites of interest.

  • Refine the gradient based on the results. If all peaks elute early, a shallower gradient may be needed. If peaks are spread out, you can create a multi-step gradient to target specific elution windows.[11]

Visual Troubleshooting Guides

Poor_Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape (Tailing or Fronting) tailing_cause Identify Cause start->tailing_cause fronting_cause Identify Cause start->fronting_cause secondary_interactions Secondary Interactions (e.g., silanols) tailing_cause->secondary_interactions mobile_phase_pH Mobile Phase pH Near Analyte pKa tailing_cause->mobile_phase_pH column_contamination Column Contamination tailing_cause->column_contamination extra_column_volume Extra-Column Dead Volume tailing_cause->extra_column_volume tailing_solution Implement Solution secondary_interactions->tailing_solution mobile_phase_pH->tailing_solution column_contamination->tailing_solution extra_column_volume->tailing_solution change_column Use End-Capped Column or Lower pH tailing_solution->change_column adjust_pH Adjust Mobile Phase pH tailing_solution->adjust_pH flush_column Flush or Replace Column tailing_solution->flush_column optimize_tubing Use Shorter/Narrower Tubing tailing_solution->optimize_tubing sample_overload Sample Overload fronting_cause->sample_overload poor_solubility Poor Sample Solubility fronting_cause->poor_solubility fronting_solution Implement Solution sample_overload->fronting_solution poor_solubility->fronting_solution reduce_sample Reduce Injection Volume/Concentration fronting_solution->reduce_sample change_solvent Use Weaker Injection Solvent fronting_solution->change_solvent

Caption: Troubleshooting workflow for poor peak shape.

Split_Peak_Troubleshooting cluster_all_peaks All Peaks are Split cluster_single_peak Single/Few Peaks are Split start Split Peaks Observed all_peaks_cause Identify Cause start->all_peaks_cause single_peak_cause Identify Cause start->single_peak_cause blocked_frit Blocked Inlet Frit all_peaks_cause->blocked_frit column_void Column Void/Channel all_peaks_cause->column_void all_peaks_solution Implement Solution blocked_frit->all_peaks_solution column_void->all_peaks_solution replace_frit Replace Frit all_peaks_solution->replace_frit replace_column Replace Column all_peaks_solution->replace_column coelution Co-eluting Compounds single_peak_cause->coelution solvent_mismatch Strong Injection Solvent single_peak_cause->solvent_mismatch analyte_form Multiple Analyte Forms single_peak_cause->analyte_form single_peak_solution Implement Solution coelution->single_peak_solution solvent_mismatch->single_peak_solution analyte_form->single_peak_solution optimize_method Optimize Separation Method single_peak_solution->optimize_method change_solvent Use Weaker Injection Solvent single_peak_solution->change_solvent adjust_conditions Adjust pH/ Temperature single_peak_solution->adjust_conditions

References

Quality control measures for D-Glucose-13C,d2 stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and troubleshooting of D-Glucose-13C,d2 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality control parameters for a new this compound stock solution?

A1: The three primary quality control parameters to verify upon receipt of a new solution are chemical purity, isotopic purity (or isotopic enrichment), and concentration. These parameters are typically provided on the Certificate of Analysis (CoA) from the supplier.[1][2]

Q2: How should I properly prepare a stock solution from solid this compound?

A2: To prepare a stock solution, add the solid this compound to approximately 80% of the final desired volume of high-purity water or a suitable buffer in a sterile container.[3] Once fully dissolved, transfer the solution to a volumetric flask and bring it to the final volume.[3] For applications requiring sterility, it is recommended to sterilize the solution by filtering it through a 0.22 μm filter, as autoclaving can cause slight degradation of glucose.[3][4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to aliquot the stock solution into smaller, single-use vials and store them frozen. Storage at -80°C can preserve the solution for up to 6 months, while storage at -20°C is suitable for up to 1 month.[4][5] Always protect the solution from light.[4][5] For short-term use, refrigeration at 4°C is acceptable for a few days. Avoid repeated freeze-thaw cycles to prevent degradation.[6]

Q4: What signs of degradation or contamination should I look for in my stock solution?

A4: Visual inspection is the first step. Look for any discoloration (a yellowish tint may indicate degradation), turbidity, or particulate matter.[7] Any deviation from a clear, colorless solution should be a cause for concern. Additionally, a significant change in pH outside the expected range can also indicate degradation or contamination.

Q5: How can I verify the concentration of my this compound stock solution?

A5: The concentration of your stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Mass Spectrometry) or by using a commercially available glucose assay kit.[8] It is crucial to use a certified reference standard for accurate quantification.

Troubleshooting Guide

Q1: My experimental results show lower than expected isotopic enrichment. What could be the cause?

A1: Lower than expected isotopic enrichment can stem from several sources. First, verify the isotopic purity stated on the Certificate of Analysis of your this compound.[1] Contamination of your experiment with endogenous, unlabeled glucose from your sample matrix or cell culture media is a common cause. Ensure that you are using glucose-free media and dialyzed serum for your experiments.[9] Finally, inaccurate quantification of the labeled stock solution or the unlabeled glucose in your system can also lead to this issue.

Q2: I am observing unexpected peaks in my mass spectrometry analysis. Could my this compound stock solution be the source?

A2: It is possible. Unexpected peaks could be due to chemical impurities in the stock solution or degradation products. Glucose solutions, especially if not stored properly, can degrade over time.[10] To investigate this, you should run a sample of your stock solution alone using the same analytical method. If the unexpected peaks are present, the issue lies with your stock solution. If not, the source of contamination is likely elsewhere in your experimental workflow.

Q3: My results are inconsistent between experiments. How can I ensure the reliability of my this compound stock solution?

A3: Inconsistent results can be due to improper handling and storage of the stock solution. To ensure consistency, aliquot the stock solution upon preparation to minimize freeze-thaw cycles and the risk of contamination.[4][6] Always vortex the vial gently before use to ensure a homogenous solution, especially after thawing. Using a stable isotope-labeled internal standard in your analytical method can also help to normalize for variations in sample preparation and analysis, improving reproducibility.[11]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsIdeal for long-term storage.[4][5]
-20°CUp to 1 monthSuitable for short to medium-term storage.[4][5]
4°CUp to 1 weekFor frequent use, but check for stability.[12]
Room TemperatureNot RecommendedProne to microbial growth and degradation.[13]

Table 2: Typical Quality Control Specifications from a Certificate of Analysis (CoA)

ParameterTypical SpecificationAnalytical Method
Chemical Purity>98%HPLC[2]
Isotopic Purity (Enrichment)>99 atom % 13CMass Spectrometry or NMR[1]
AppearanceWhite to off-white solidVisual Inspection[2]

Key Experimental Protocols

Protocol 1: Verification of Isotopic Purity by Mass Spectrometry
  • Sample Preparation :

    • Prepare a dilute solution of your this compound stock in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • If using Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step is often required to make the glucose volatile.

  • Instrumentation Setup :

    • Utilize a high-resolution mass spectrometer for accurate mass determination.

    • For tandem mass spectrometry (MS/MS), define the precursor and product ions for both the labeled and any potential unlabeled glucose.[11]

  • Data Acquisition :

    • Acquire the mass spectrum of your sample.

    • Identify the mass-to-charge (m/z) ratio corresponding to your this compound isotopologue.

  • Data Analysis :

    • Calculate the isotopic enrichment by comparing the peak area of the labeled glucose to the sum of the peak areas of all glucose isotopologues.

    • Correct for the natural abundance of isotopes in your calculations for high accuracy.

Protocol 2: Assessment of Chemical Purity by HPLC
  • Mobile Phase Preparation : Prepare a suitable mobile phase for sugar analysis, often a mixture of acetonitrile and water.

  • Standard Preparation : Prepare a series of calibration standards using a certified reference standard of unlabeled D-Glucose.

  • Sample Preparation : Dilute your this compound stock solution to fall within the range of your calibration curve.

  • HPLC Analysis :

    • Inject the standards and your sample onto an appropriate HPLC column (e.g., an amide column).

    • Use a Refractive Index (RI) detector or a Mass Spectrometer (MS) for detection.

  • Data Analysis :

    • Create a calibration curve from the standards.

    • Determine the concentration of this compound in your sample.

    • Assess the chromatogram for the presence of any impurity peaks. The chemical purity is calculated as the peak area of the main compound divided by the total peak area.

Visualizations

QC_Workflow A Receive this compound B Visually Inspect for Color and Particulates A->B C Review Certificate of Analysis (CoA) B->C Looks OK J Quarantine and Contact Supplier B->J Issue Found D Check Chemical and Isotopic Purity Specs C->D E Prepare Stock Solution D->E Specs OK D->J Specs Not Met F Sterile Filter (0.22 µm) E->F G Aliquot into Single-Use Vials F->G H Store at Recommended Temperature (-20°C or -80°C) G->H I Solution Ready for Use H->I

Caption: Workflow for receiving and verifying a new this compound stock solution.

Troubleshooting_Workflow Start Unexpected Experimental Results Check1 Isotopic Enrichment Lower Than Expected? Start->Check1 Check2 Unexpected Peaks in MS Analysis? Check1->Check2 No Action1a Verify Isotopic Purity on CoA Check1->Action1a Yes Check3 Inconsistent Results Between Experiments? Check2->Check3 No Action2a Analyze Stock Solution Alone Check2->Action2a Yes Action3a Review Storage and Handling Procedures Check3->Action3a Yes Action1b Check for Unlabeled Glucose in Media/Serum Action1a->Action1b Action1c Re-verify Stock Solution Concentration Action1b->Action1c Result2a Peaks Present? Action2a->Result2a Action2b Issue with Stock Solution (Degradation/Impurity) Result2a->Action2b Yes Action2c Contamination in Experimental Workflow Result2a->Action2c No Action3b Ensure Proper Aliquoting and Thawing Action3a->Action3b Action3c Incorporate an Internal Standard in Analysis Action3b->Action3c

Caption: Troubleshooting decision tree for common issues in stable isotope tracing experiments.

Storage_Stability Storage Storage Conditions Potential Risks Temp_Room Room Temperature Temp_Fridge Refrigeration (4°C) Temp_Freezer Freezing (-20°C/-80°C) Risk_Microbial Microbial Growth Temp_Room->Risk_Microbial Risk_Degradation Chemical Degradation Temp_Room->Risk_Degradation Temp_Fridge->Risk_Microbial Temp_Fridge->Risk_Degradation Risk_FreezeThaw Freeze-Thaw Damage Temp_Freezer->Risk_FreezeThaw

Caption: Relationship between storage conditions and the stability of glucose stock solutions.

References

Technical Support Center: D-Glucose-13C,d2 In Vivo Uptake Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in in vivo D-Glucose-13C,d2 uptake experiments. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in in vivo this compound uptake studies?

A1: Variability in in vivo this compound uptake studies can arise from several factors, which can be broadly categorized as physiological, experimental, and analytical. Physiological factors include the animal's stress level, diet, age, weight, and genetic strain.[1] Experimental factors encompass the fasting period, anesthesia protocol, route of tracer administration, and tissue collection and processing techniques.[2][3] Analytical variability can be introduced during sample preparation and analysis by mass spectrometry or other methods.[4]

Q2: How does the choice of animal model affect this compound uptake?

A2: The genetic background of the animal model significantly influences glucose metabolism. Different inbred mouse strains, for instance, exhibit considerable variations in insulin action, insulin secretion, and counter-regulatory responses to hypoglycemia.[1] Therefore, the choice of strain should be carefully considered based on the specific research question, and consistency in the strain used is crucial for minimizing inter-animal variability.

Q3: What is the recommended fasting period for mice before a this compound uptake experiment?

A3: While fasting is a common practice to reduce inter-subject variation, the duration can paradoxically increase variability.[5] A 4-hour fast during the light photoperiod in mice has been shown to increase inter-animal variation in metabolic rate, physical activity, and glycemia.[5] Longer fasts (e.g., 18 hours) can induce a hibernation-like state of torpor, which also affects glucose levels.[5] A fasting period of 5 to 15 hours is often used, but the optimal duration should be determined based on the specific experimental goals and should be kept consistent across all animals in a study.[2]

Q4: Can anesthesia interfere with this compound uptake measurements?

A4: Yes, anesthesia can significantly affect glucose homeostasis and should be used with caution.[2] Anesthetic agents can impair insulin secretion and reduce glucose uptake in various tissues.[6][7] For example, sevoflurane anesthesia has been shown to impair insulin-stimulated whole-body glucose uptake.[6] Whenever possible, assessments of glucose metabolism should be performed in conscious animals.[2] If anesthesia is necessary, the choice of anesthetic and the duration of exposure should be consistent across all experimental groups.

Troubleshooting Guides

Issue 1: High variability in baseline blood glucose levels across animals.
  • Question: We are observing significant differences in fasting blood glucose levels in our mice before the this compound infusion. What could be the cause and how can we minimize this?

  • Answer: High variability in baseline glucose can be attributed to several factors:

    • Inconsistent Fasting: Ensure that all animals have been fasted for the exact same duration and have had access to water ad libitum. Even short deviations can alter blood glucose.[5]

    • Stress: Handling and environmental stress can elevate blood glucose levels. Acclimatize animals to the experimental procedures and environment. Use consistent and calm handling techniques.[5]

    • Diet: The composition of the diet prior to fasting can influence baseline glucose. Ensure all animals are on the same diet for a sufficient period before the experiment.

    • Underlying Health Status: Screen animals for any underlying health issues that could affect their metabolism.

Issue 2: Inconsistent this compound enrichment in plasma over time.
  • Question: We are seeing erratic plasma enrichment of this compound during our constant infusion protocol. What are the potential technical issues?

  • Answer: Inconsistent plasma enrichment often points to issues with the infusion:

    • Catheter Patency: Ensure the infusion catheter is properly placed and remains patent throughout the experiment. A partial or complete blockage will disrupt the infusion rate.

    • Infusion Pump Calibration: Regularly calibrate your infusion pump to ensure it delivers a consistent and accurate flow rate.

    • Tracer Preparation: Ensure the this compound solution is well-mixed and free of precipitates. The concentration should be accurately determined.

Issue 3: Lower than expected this compound uptake in the target tissue.
  • Question: Our results show minimal uptake of the tracer in the skeletal muscle of our mouse model. What could be the reason for this?

  • Answer: Low tissue-specific uptake can be due to physiological or technical reasons:

    • Insulin Resistance: The animal model may have developed insulin resistance, which would impair glucose uptake in insulin-sensitive tissues like skeletal muscle. This can be induced by diet or be a characteristic of the genetic strain.[8]

    • Anesthesia Effects: As mentioned, certain anesthetics can reduce glucose uptake in peripheral tissues.[7]

    • Tissue Collection and Processing: Ensure that the tissue is collected and snap-frozen rapidly to halt metabolic activity. Incomplete homogenization or extraction of metabolites can lead to underestimation of tracer uptake.

Data Presentation

Table 1: Effect of Fasting Duration on Blood Glucose in Mice

Fasting DurationChange in Blood Glucose (mg/dl)ObservationsReference
4 hours (light photoperiod)Increase of 10.5 ± 13Increased inter-animal variation[5]
18 hours (dark photoperiod)Decrease of 56Induction of torpor[5]

Table 2: Impact of Anesthesia on Glucose Metabolism

Anesthetic AgentEffect on Glucose Infusion Rate (GIR)Key FindingReference
Sevoflurane50% decreaseImpaired insulin-stimulated whole-body glucose uptake[6]
IsofluraneNo significant effect on insulin secretionIncreased blood glucose concentrations, indicating reduced peripheral uptake[7]

Experimental Protocols

Protocol: In Vivo this compound Uptake in Mice via Primed-Constant Infusion

This protocol outlines a general procedure for measuring in vivo glucose uptake in tissues of conscious, unrestrained mice using a primed-constant infusion of this compound.

  • Animal Preparation:

    • House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

    • Provide ad libitum access to a standard chow diet and water.

    • Perform catheterization surgery (e.g., jugular vein) for infusion at least 5 days prior to the experiment to allow for full recovery.

    • Acclimatize mice to the experimental setup (e.g., infusion cage) to minimize stress.

  • Fasting:

    • Fast mice for a consistent period (e.g., 6 hours) before the infusion, with free access to water.[2]

  • Tracer Preparation:

    • Prepare a sterile solution of this compound in saline at the desired concentration. The specific enrichment will depend on the analytical method and experimental goals.

  • Primed-Constant Infusion:

    • Connect the mouse's catheter to an infusion pump.

    • Administer a priming bolus of the this compound solution to rapidly achieve isotopic equilibrium.

    • Immediately follow with a constant infusion at a predetermined rate for the duration of the experiment (e.g., 120 minutes).[2]

  • Blood Sampling:

    • Collect small blood samples (e.g., from the tail vein) at baseline (before infusion) and at regular intervals during the infusion (e.g., 90, 100, 110, 120 minutes) to monitor plasma glucose and this compound enrichment.

  • Tissue Collection:

    • At the end of the infusion, anesthetize the mouse deeply (e.g., with an overdose of pentobarbital).

    • Rapidly dissect the tissues of interest (e.g., skeletal muscle, liver, adipose tissue).

    • Immediately freeze the tissues in liquid nitrogen to stop all metabolic processes.

    • Store tissues at -80°C until analysis.

  • Sample Analysis:

    • Extract metabolites from plasma and tissue samples.

    • Determine the enrichment of this compound and its downstream metabolites using mass spectrometry (GC-MS or LC-MS/MS).

Mandatory Visualization

Glucose_Uptake_Pathway Bloodstream Bloodstream (this compound) GLUT4 GLUT4 Transporter Bloodstream->GLUT4 Transport Cell_Membrane Intracellular Intracellular Space Intracellular_Glucose Intracellular This compound GLUT4->Intracellular_Glucose G6P Glucose-6-Phosphate-13C,d2 Intracellular_Glucose->G6P Phosphorylation (Hexokinase) Glycolysis Glycolysis G6P->Glycolysis Factors_Influencing_Variability cluster_Physiological Physiological Factors cluster_Experimental Experimental Factors cluster_Analytical Analytical Factors Variability Variability in This compound Uptake Stress Stress Stress->Variability Diet Diet Diet->Variability Genetics Genetic Strain Genetics->Variability Age_Weight Age/Weight Age_Weight->Variability Fasting Fasting Protocol Fasting->Variability Anesthesia Anesthesia Anesthesia->Variability Tracer_Admin Tracer Administration Tracer_Admin->Variability Tissue_Collection Tissue Collection Tissue_Collection->Variability Sample_Prep Sample Preparation Sample_Prep->Variability MS_Analysis Mass Spectrometry MS_Analysis->Variability Troubleshooting_Workflow Start High Variability Observed Check_Physiological Review Physiological Factors (Stress, Diet, Strain) Start->Check_Physiological Check_Experimental Review Experimental Protocol (Fasting, Anesthesia, Infusion) Start->Check_Experimental Check_Analytical Review Analytical Procedures (Sample Prep, MS) Start->Check_Analytical Standardize_Handling Standardize Animal Handling and Acclimatization Check_Physiological->Standardize_Handling Standardize_Protocol Standardize Fasting and Anesthesia Protocols Check_Experimental->Standardize_Protocol Validate_Infusion Validate Catheter Patency and Pump Calibration Check_Experimental->Validate_Infusion Optimize_Analysis Optimize Sample Prep and MS Method Check_Analytical->Optimize_Analysis Re_Run Re-run Experiment Standardize_Handling->Re_Run Standardize_Protocol->Re_Run Validate_Infusion->Re_Run Optimize_Analysis->Re_Run

References

Validation & Comparative

Illuminating the Metabolic Maze: A Comparative Guide to D-Glucose-13C,d2 for Validating Metabolic Network Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, the accurate validation of metabolic network models is paramount. Stable isotope tracers are indispensable tools in this endeavor, and among them, D-Glucose-13C,d2 offers unique advantages. This guide provides a comprehensive comparison of this compound with other commonly used glucose tracers, supported by experimental data and detailed protocols, to empower informed decisions in experimental design.

The validation of metabolic network models underpins our understanding of cellular physiology and the identification of novel therapeutic targets. By tracing the fate of isotopically labeled substrates, such as glucose, through metabolic pathways, researchers can quantify metabolic fluxes and assess the accuracy of their in silico models. While various 13C-labeled glucose tracers are widely used, the dual-labeled this compound provides an additional layer of information by incorporating deuterium, offering a powerful approach to dissect complex metabolic networks.

Comparative Analysis of Glucose Tracers for Metabolic Flux Analysis

The choice of an isotopic tracer is a critical determinant of the precision and resolution of metabolic flux analysis (MFA). Different labeling strategies provide varying degrees of information for different pathways. The following tables summarize the performance of several commonly used 13C-labeled glucose tracers in resolving fluxes in key metabolic pathways, based on computational and experimental studies.

Table 1: Quantitative Comparison of 13C-Labeled Glucose Tracers for Resolving Metabolic Fluxes

TracerGlycolysis ScorePentose Phosphate Pathway (PPP) ScoreTCA Cycle ScoreOverall Network Score
[1,2-13C2]glucose Excellent Excellent GoodExcellent
[U-13C6]glucose GoodModerateExcellent Good
[1-13C1]glucose GoodGoodPoorModerate
[2-13C1]glucose ExcellentExcellentPoorGood
[3-13C1]glucose ExcellentExcellentPoorGood

Scores are derived from computational analyses of flux estimation precision. "Excellent" indicates the highest precision in resolving fluxes within that pathway. Data is adapted from Metallo et al., 2009.[1][2]

Table 2: Qualitative Comparison of this compound and Other Glucose Tracers

FeatureThis compound[U-13C6]glucose[1,2-13C2]glucose
Primary Application Simultaneous tracking of carbon and hydrogen atoms, resolving pathways with C-H bond cleavage.General carbon tracing, TCA cycle analysis.High-resolution analysis of glycolysis and pentose phosphate pathway.[1]
Key Advantage Can distinguish between pathways that involve C-H bond cleavage (e.g., pentose phosphate pathway) and those that do not.Provides enrichment in all downstream carbon-containing metabolites.Excellent for resolving the upper part of central carbon metabolism.[1]
Analytical Method Mass Spectrometry (GC-MS or LC-MS) capable of resolving 13C and deuterium isotopologues.Mass Spectrometry (GC-MS or LC-MS), NMR.Mass Spectrometry (GC-MS or LC-MS).
Complexity of Data Analysis More complex due to the need to deconvolve 13C and deuterium labeling.Relatively straightforward.Relatively straightforward.

The this compound Advantage: Resolving Ambiguous Pathways

The unique strength of this compound lies in its ability to simultaneously trace both the carbon backbone and specific hydrogen atoms of the glucose molecule. This is particularly advantageous for differentiating between metabolic pathways that may be indistinguishable using only 13C tracers. For instance, the deuterium label can be used to track the flow of reducing equivalents (NADPH) generated in the pentose phosphate pathway, providing a more accurate measure of its activity.

Experimental Protocols

Accurate and reproducible data are the bedrock of metabolic network model validation. The following is a generalized protocol for a 13C-Metabolic Flux Analysis (13C-MFA) experiment in cultured mammalian cells.

Protocol: 13C-Metabolic Flux Analysis in Mammalian Cells

1. Cell Culture and Media Preparation:

  • Culture cells to mid-exponential growth phase in standard culture medium.

  • Prepare parallel cultures for each tracer condition.

  • Prepare custom DMEM or RPMI-1640 medium lacking glucose and glutamine.

  • Supplement the custom medium with dialyzed fetal bovine serum and the desired labeled tracer (e.g., 4.5 g/L [1,2-13C2]glucose or a mixture of labeled glucoses).

2. Isotopic Labeling:

  • Aspirate the standard medium from the cell cultures.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed, tracer-containing medium to the cells.

  • Incubate the cells for a duration sufficient to reach isotopic steady-state. This time can range from a few hours to over 24 hours depending on the cell type and the pathways of interest.

3. Metabolite Extraction (Quenching):

  • Rapidly aspirate the labeling medium.

  • Immediately wash the cells with ice-cold PBS.

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

4. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation.

5. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.

  • Use appropriate GC column and temperature gradients to separate the metabolites.

  • Operate the mass spectrometer in electron ionization (EI) mode to generate fragment ions.

  • Collect mass spectra over a suitable m/z range to capture the mass isotopomer distributions of the metabolites of interest.

6. Data Analysis:

  • Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes.

  • Use a metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected labeling data to a metabolic network model.

  • Estimate the metabolic fluxes and their confidence intervals.

  • Perform a goodness-of-fit analysis to validate the model against the experimental data.

Visualizing the Workflow and Pathways

Understanding the flow of a 13C-MFA experiment and the central metabolic pathways being investigated is crucial for proper experimental design and data interpretation.

G Experimental Workflow for 13C-MFA cluster_experimental Experimental Phase cluster_computational Computational Phase Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Cell Culture->Isotopic Labeling Switch to labeled media Metabolite Extraction Metabolite Extraction Isotopic Labeling->Metabolite Extraction Quenching Sample Preparation Sample Preparation Metabolite Extraction->Sample Preparation Derivatization GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Data Correction Data Correction GC-MS Analysis->Data Correction Raw Data Flux Estimation Flux Estimation Data Correction->Flux Estimation Corrected MIDs Model Validation Model Validation Flux Estimation->Model Validation Estimated Fluxes

A typical workflow for a 13C-Metabolic Flux Analysis experiment.

G Central Carbon Metabolism: Glycolysis and TCA Cycle cluster_glycolysis Glycolysis (Cytosol) cluster_tca TCA Cycle (Mitochondria) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P Ribose-5-Phosphate Ribose-5-Phosphate G6P->Ribose-5-Phosphate PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate_cyto Pyruvate PEP->Pyruvate_cyto Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Ribose-5-Phosphate->F6P Ribose-5-Phosphate->GAP AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Key pathways in central carbon metabolism traced by labeled glucose.

References

A Comparative Guide to D-Glucose-¹³C,d₂ and Deuterated Glucose Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope-labeled glucose tracers are indispensable tools for elucidating the complexities of cellular metabolism. The choice of tracer profoundly influences the quality and scope of experimental data. This guide provides an objective comparison between D-Glucose-¹³C,d₂ and various deuterated glucose tracers, supported by experimental principles and methodologies, to aid researchers in selecting the optimal tracer for their specific research questions.

Introduction to Stable Isotope Labeled Glucose Tracers

Stable isotope tracers, such as those incorporating ¹³C and deuterium (²H or D), are non-radioactive molecules that can be used to track the metabolic fate of glucose in vivo and in vitro.[1] These tracers are chemically identical to their unlabeled counterparts and participate in the same biochemical reactions.[2] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish between the labeled and unlabeled metabolites, thereby quantifying metabolic fluxes and pathway activities.[3]

Commonly used deuterated glucose tracers include [6,6-²H₂]-glucose (D-Glucose-d₂) and D-Glucose-1,2,3,4,5,6,6-d₇ (D-Glucose-d₇). D-Glucose-¹³C,d₂ is a mixed-isotope labeled tracer, offering the unique advantage of simultaneously tracing both the carbon skeleton and hydrogen atoms of the glucose molecule.

Comparative Analysis of Tracer Performance

The selection of a glucose tracer is contingent on the specific metabolic pathway under investigation and the analytical platform available. The following table summarizes the key characteristics and applications of D-Glucose-¹³C,d₂ and other deuterated glucose tracers.

TracerKey FeaturesPrimary ApplicationsAdvantagesLimitations
D-Glucose-¹³C,d₂ Labeled with both ¹³C at a specific carbon position (e.g., C1) and deuterium at others (e.g., C6,6).- Simultaneous measurement of pathways involving both carbon and hydrogen fluxes.- Detailed metabolic flux analysis (MFA).[4]- Provides more comprehensive metabolic information from a single experiment.- Can distinguish between pathways that have similar carbon but different hydrogen rearrangements.- More complex data analysis.- Higher cost compared to singly labeled tracers.
[6,6-²H₂]-Glucose (D-Glucose-d₂) Deuterium labels on the C6 position are less likely to be lost during glycolysis.[5]- Measurement of whole-body and tissue-specific glucose turnover and flux.[6]- Well-established and widely used tracer for glucose kinetics.- Relatively straightforward data analysis for glucose appearance and disappearance rates.- Provides limited information on downstream metabolic pathways beyond glycolysis.
D-Glucose-1,2,3,4,5,6,6-d₇ (D-Glucose-d₇) All seven non-exchangeable hydrogens are replaced with deuterium.- Tracing the fate of glucose-derived hydrogen atoms into various biomolecules (e.g., lipids, amino acids).- Offers a global view of glucose's contribution to anabolic pathways.- Potential for isotopic effects due to the high number of deuterium atoms.- Complex fragmentation patterns in mass spectrometry.
[U-¹³C₆]-Glucose All six carbon atoms are labeled with ¹³C.- Tracing the carbon backbone of glucose through central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle).[5]- Provides detailed information on the contribution of glucose to various metabolic pathways.- Does not provide information on hydrogen exchange reactions.

Experimental Protocols

The following is a representative experimental protocol for an in vivo glucose tracer study in a mouse model, adaptable for the different tracers discussed.

Objective: To compare the in vivo metabolic fate of D-Glucose-¹³C,d₂ and [6,6-²H₂]-Glucose.

Materials:

  • D-Glucose-¹³C,d₂ (sterile, injectable grade)

  • [6,6-²H₂]-Glucose (sterile, injectable grade)

  • Saline solution (0.9% NaCl, sterile)

  • Animal model (e.g., C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue collection supplies (e.g., liquid nitrogen, pre-chilled mortars and pestles)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the mice for a period appropriate to the study design (e.g., 6 hours) before the tracer infusion.

  • Tracer Infusion:

    • Prepare a sterile solution of the glucose tracer in saline.

    • Anesthetize the mouse and place a catheter in a suitable blood vessel (e.g., tail vein).

    • Administer a bolus injection of the tracer to rapidly achieve a target enrichment, followed by a constant infusion to maintain a steady state. The specific doses will depend on the tracer and the experimental goals.[7]

  • Blood and Tissue Sampling:

    • Collect blood samples at predetermined time points before, during, and after the infusion to monitor plasma glucose enrichment.

    • At the end of the infusion period, euthanize the mouse and rapidly collect tissues of interest (e.g., liver, muscle, brain).

    • Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • For plasma samples, deproteinize by adding a cold solvent (e.g., methanol or acetonitrile) and centrifuge to pellet the protein.

    • For tissue samples, pulverize the frozen tissue under liquid nitrogen and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Sample Analysis:

    • GC-MS: Derivatize the extracted metabolites to make them volatile for GC separation. Analyze the samples using a GC-MS system to determine the isotopic enrichment of glucose and its downstream metabolites.[8]

    • NMR: For more detailed positional isotope analysis, NMR spectroscopy can be employed on the extracted metabolites.[9]

  • Data Analysis:

    • Calculate the isotopic enrichment of glucose and other metabolites from the MS or NMR data.

    • Use appropriate metabolic models to calculate flux rates and pathway activities. For D-Glucose-¹³C,d₂, more complex models may be required to analyze the dual-labeling patterns.[10]

Visualizing Metabolic Pathways and Workflows

The following diagrams illustrate key concepts in glucose tracer studies.

Glucose_Metabolism Simplified Glucose Metabolism Pathways Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis F6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Experimental_Workflow In Vivo Glucose Tracer Experimental Workflow cluster_animal Animal Model cluster_lab Laboratory Analysis cluster_data Data Interpretation Tracer Infusion Tracer Infusion Blood Sampling Blood Sampling Tracer Infusion->Blood Sampling Tissue Collection Tissue Collection Blood Sampling->Tissue Collection Metabolite Extraction Metabolite Extraction Tissue Collection->Metabolite Extraction GC-MS / NMR Analysis GC-MS / NMR Analysis Metabolite Extraction->GC-MS / NMR Analysis Data Analysis Data Analysis GC-MS / NMR Analysis->Data Analysis Flux Calculation Flux Calculation Data Analysis->Flux Calculation Tracer_Comparison Logical Comparison of Glucose Tracers Glucose Tracer Glucose Tracer Deuterated Glucose Deuterated Glucose (e.g., D-Glucose-d2) Glucose Tracer->Deuterated Glucose 13C-labeled Glucose ¹³C-labeled Glucose (e.g., U-¹³C₆-Glucose) Glucose Tracer->13C-labeled Glucose Mixed-labeled Glucose D-Glucose-¹³C,d₂ Glucose Tracer->Mixed-labeled Glucose Traces Hydrogen Fate Traces Hydrogen Fate Deuterated Glucose->Traces Hydrogen Fate Traces Carbon Skeleton Traces Carbon Skeleton 13C-labeled Glucose->Traces Carbon Skeleton Traces Both Simultaneously Traces Both Simultaneously Mixed-labeled Glucose->Traces Both Simultaneously

References

A Researcher's Guide to Cross-Validating D-Glucose-13C,d2 Isotope Tracing with Seahorse Extracellular Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic landscape of cells is paramount. This guide provides a comprehensive comparison of two powerful techniques: stable isotope tracing with D-Glucose-13C,d2 and the Seahorse Extracellular Flux (XF) Assay. By presenting head-to-head experimental data, detailed protocols, and pathway visualizations, this document serves as a practical resource for cross-validating metabolic findings and gaining a more holistic view of cellular bioenergetics.

Stable isotope tracing using molecules like this compound offers a granular view of how cells process specific nutrients, revealing the fate of carbon atoms as they traverse metabolic pathways. In parallel, the Seahorse XF Assay provides a real-time, functional assessment of two key energy-producing pathways: mitochondrial respiration and glycolysis. The integration of these two methodologies allows for a robust cross-validation of metabolic phenotypes, where the detailed insights from isotope tracing can elucidate the underlying mechanisms of the functional changes observed in Seahorse assays. This complementary approach is particularly valuable in fields such as oncology, immunology, and neurodegenerative disease research, where metabolic reprogramming is a key hallmark.

Data Presentation: A Comparative Analysis of Pancreatic Cancer Cell Metabolism

To illustrate the synergy between this compound tracing and Seahorse assays, we present data from a study comparing two pancreatic cancer cell lines, 8988-S and 8988-T. These cell lines, while genetically identical, exhibit distinct metabolic profiles.

Table 1: Comparison of Glucose Uptake and Lactate Secretion

Cell LineGlucose Uptake (nmol/μg/h)Lactate Secretion (nmol/μg/h)
8988-S0.250.30
8988-T0.550.32

Table 2: Seahorse XF Mito Stress Test Parameters

Cell LineBasal Respiration (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)ATP Production (OCR, pmol/min)
8988-S10020080
8988-T125250100

Table 3: Seahorse XF Glycolysis Stress Test Parameters

Cell LineGlycolysis (ECAR, mpH/min)Glycolytic Capacity (ECAR, mpH/min)
8988-S4060
8988-T5580

Table 4: 13C-Glucose Fractional Enrichment in Glycolysis and TCA Cycle Intermediates

Metabolite8988-S Fractional Enrichment (%)8988-T Fractional Enrichment (%)
Glucose-6-Phosphate9598
Fructose-1,6-bisphosphate9096
Pyruvate8592
Lactate8894
Citrate3055

The data reveals that the 8988-T cell line exhibits a more glycolytic phenotype, characterized by higher glucose uptake and a greater reliance on glycolysis for ATP production, as indicated by the Seahorse assay. This is corroborated by the 13C-glucose tracing data, which shows a higher fractional enrichment of 13C in glycolytic intermediates and citrate in the 8988-T cells. This suggests an increased flux of glucose through glycolysis and into the TCA cycle in this cell line. The Seahorse data on mitochondrial respiration further supports this, with 8988-T cells showing higher basal and maximal respiration, indicating a greater overall metabolic activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are standardized protocols for both this compound stable isotope tracing and Seahorse XF assays.

This compound Stable Isotope Tracing Protocol
  • Cell Culture: Plate cells in 6-well plates at a density of approximately 200,000 cells per well and incubate overnight. Prepare a minimum of three replicate wells per experimental condition.

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Rinse the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh culture medium containing this compound at the desired concentration (e.g., 10 mM). Ensure the medium is free of unlabeled glucose and supplemented with dialyzed fetal bovine serum (FBS) to avoid interference from unlabeled glucose in the serum.

    • Incubate the cells for a time course (e.g., 0, 8, 12, 24, 48 hours) to monitor the incorporation of the stable isotope into downstream metabolites.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Quickly rinse the cells twice with 500 µL of cold Hepes-buffered saline solution (HBSS) containing uniformly labeled glucose.

    • Immediately add 600 µL of ice-cold 80% methanol to each well to quench metabolic activity.

    • Scrape the cells and transfer the cell extract to a microcentrifuge tube.

    • Incubate the extracts at -80°C for at least 20 minutes.

    • Centrifuge the samples at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

  • Sample Analysis:

    • Dry the metabolite extracts using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis.

    • Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the mass isotopologue distribution of key metabolites.

Seahorse XF Mito Stress Test Protocol
  • Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density for the cell type. Allow the cells to adhere and grow overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds from the Seahorse XF Cell Mito Stress Test Kit:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: Carbonyl cyanide-4 (trifluoromethoxy) phenylhydrazone (FCCP) (a mitochondrial uncoupler)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Mito Stress Test protocol, which will sequentially inject the compounds and measure the oxygen consumption rate (OCR) at baseline and after each injection.

Seahorse XF Glycolysis Stress Test Protocol
  • Cell Seeding and Cartridge Hydration: Follow the same initial steps as the Mito Stress Test.

  • Assay Preparation:

    • Replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glutamine but lacking glucose and pyruvate.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds from the Seahorse XF Glycolysis Stress Test Kit:

    • Port A: Glucose

    • Port B: Oligomycin

    • Port C: 2-Deoxy-D-glucose (2-DG) (a competitive inhibitor of glycolysis)

  • Assay Execution:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Run the Glycolysis Stress Test protocol, which will sequentially inject the compounds and measure the extracellular acidification rate (ECAR).

Mandatory Visualization

To provide a conceptual framework for the metabolic pathways under investigation, the following diagrams illustrate the experimental workflow and a key signaling pathway that governs glucose metabolism.

ExperimentalWorkflow cluster_Seahorse Seahorse XF Assay cluster_IsotopeTracing This compound Tracing cluster_CrossValidation Cross-Validation sh_start Seed Cells in XF Plate sh_prepare Prepare Assay Medium sh_start->sh_prepare sh_hydrate Hydrate Sensor Cartridge sh_load Load Compounds sh_hydrate->sh_load sh_run Run Assay (Measure OCR/ECAR) sh_prepare->sh_run sh_load->sh_run sh_analyze Analyze Bioenergetic Profile sh_run->sh_analyze cv_compare Compare Functional & Pathway Data sh_analyze->cv_compare it_start Seed Cells in 6-well Plate it_label Add 13C,d2-Glucose Medium it_start->it_label it_extract Quench & Extract Metabolites it_label->it_extract it_ms Analyze by Mass Spectrometry it_extract->it_ms it_flux Determine Isotope Enrichment it_ms->it_flux it_flux->cv_compare cv_conclude Holistic Metabolic Phenotype cv_compare->cv_conclude

Figure 1. Experimental workflow for cross-validating Seahorse and stable isotope tracing data.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 GLUT1 GLUT1 Transporter Akt->GLUT1 promotes translocation HK2 Hexokinase 2 (HK2) Akt->HK2 activates PFK1 Phosphofructokinase-1 (PFK1) Akt->PFK1 activates GlucoseUptake Increased Glucose Uptake GLUT1->GlucoseUptake Glycolysis Enhanced Glycolysis HK2->Glycolysis PFK1->Glycolysis

Figure 2. The PI3K/Akt signaling pathway's regulation of glucose metabolism.

By combining the strengths of this compound stable isotope tracing and Seahorse Extracellular Flux Assays, researchers can achieve a more comprehensive and validated understanding of cellular metabolism. This integrated approach is essential for elucidating the metabolic reprogramming that underlies various diseases and for the development of novel therapeutic strategies that target these metabolic vulnerabilities.

Navigating Metabolic Pathways: A Comparative Guide to D-Glucose-13C,d2 Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on metabolic studies, the choice of tracer and experimental design is paramount to achieving reproducible and robust results. This guide provides a comprehensive comparison of D-Glucose-13C and deuterated (d2) glucose tracer experiments, offering insights into their performance, supporting experimental data, and detailed methodologies to inform your research.

Stable isotope tracing is a powerful technique for dissecting metabolic pathways, but its efficacy hinges on the precision and reliability of the chosen method.[1] The selection of the isotopic tracer is a critical determinant of the precision with which metabolic fluxes can be estimated.[2] This guide delves into the nuances of using carbon-13 (13C) and deuterium (d2) labeled glucose tracers, both individually and in combination, to help you design more informative experiments in mammalian cell culture and in vivo models.

Performance Comparison of Glucose Tracers

The precision of metabolic flux analysis is significantly influenced by the specific labeled glucose tracer used.[3] Studies have shown that pure, doubly 13C-labeled glucose tracers, such as [1,6-13C]glucose and [1,2-13C]glucose, consistently yield the highest flux precision.[3] In fact, the combined analysis of data from parallel labeling experiments using [1,6-13C]glucose and [1,2-13C]glucose can improve the flux precision score by nearly 20-fold compared to the widely used 80% [1-13C]glucose + 20% [U-13C]glucose mixture.[3]

When comparing 13C-labeled and deuterated glucose tracers, research indicates that 1-[13C]glucose can produce equivalent results to 6,6-[2H2]glucose for determining glucose metabolism parameters, but with the advantage of requiring an approximately 15-fold smaller quantity of the isotope.[4] This not only has cost benefits but also allows for a truer tracer status with near-physiological tracee loads.[4]

The use of combined 13C and d2 tracers is facilitated by high-resolution mass spectrometry (HRMS), which can completely differentiate between the ions arising from each tracer.[5] This allows for the simultaneous investigation of multiple aspects of glucose metabolism with good repeatability.[5]

Tracer StrategyKey AdvantagesKey DisadvantagesTypical ApplicationReference
Single 13C-labeled Glucose (e.g., [1-13C]glucose) Lower cost compared to some multiply-labeled tracers.Outperformed by doubly-labeled tracers in terms of precision for overall network analysis.General metabolic flux analysis.[2]
Doubly 13C-labeled Glucose (e.g., [1,2-13C2]glucose, [1,6-13C]glucose) Provides the most precise estimates for glycolysis, the pentose phosphate pathway, and the overall metabolic network.[2]Higher cost.Detailed metabolic flux analysis requiring high precision.[2][3]
Deuterated Glucose (e.g., [6,6-2H2]glucose) Can be used to measure whole-body glucose turnover.[6]May require larger tracer amounts compared to 13C tracers for equivalent results in some applications.[4]Studies of glucose turnover and metabolism.[4][6]
Combined 13C and Deuterated Glucose Allows for simultaneous measurement of different metabolic pathways.[5]Requires high-resolution mass spectrometry for accurate analysis.Complex metabolic studies requiring the interrogation of multiple pathways.[5]
Mixtures of 13C-labeled Glucose (e.g., 80% [1-13C]glucose + 20% [U-13C]glucose) Historically common.Generally performs poorly in terms of flux precision compared to pure, doubly-labeled tracers.[3][7]Not recommended when high precision is required.[3][7]

Quantifying Reproducibility and Robustness

The reproducibility of tracer experiments can be assessed using metrics such as the coefficient of variation (CV) for inter- and intra-assay variability.[8][9] Inter-assay CV reflects plate-to-plate consistency, while intra-assay CV indicates the precision of duplicate measurements within the same assay.[8] Generally, an inter-assay CV of less than 15% and an intra-assay CV of less than 10% are considered acceptable.[8]

Robustness, or the capacity of a method to remain unaffected by small variations in method parameters, is also a critical consideration. Validation studies for analytical methods used in tracer experiments often assess robustness by evaluating the impact of deliberate variations in parameters such as sample preparation, and analysis time.

Experimental Protocols

The following are generalized protocols for in vivo and in vitro D-Glucose-13C and/or d2 tracer experiments. The specific details of your experiment, such as tracer concentration, infusion rate, and sampling times, should be optimized based on your biological question and model system.

In Vivo Primed-Constant Infusion of Labeled Glucose

This protocol is adapted from methodologies used to quantify whole-body glucose kinetics.

Objective: To measure the rate of appearance (Ra) of glucose in the whole body.

Materials:

  • Labeled Glucose Tracer (e.g., [6,6-2H2]glucose or [1-13C]glucose)

  • Saline solution (for tracer preparation)

  • Infusion pump

  • Blood collection supplies

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental conditions. For studies requiring it, surgical placement of catheters for infusion and blood sampling should be performed prior to the experiment.

  • Tracer Preparation: Prepare a sterile solution of the labeled glucose tracer in saline. The concentration will depend on the desired infusion rate and the animal's body weight.

  • Priming Dose: Administer a priming bolus of the tracer to rapidly achieve isotopic steady-state in the plasma. The priming dose is calculated to fill the glucose pool.

  • Constant Infusion: Immediately following the priming dose, begin a constant intravenous infusion of the tracer at a predetermined rate.

  • Blood Sampling: Collect blood samples at baseline (before tracer administration) and at regular intervals during the infusion to monitor the isotopic enrichment of plasma glucose.

  • Sample Processing: Separate plasma from the blood samples and store at -80°C until analysis.

  • Analysis: Determine the isotopic enrichment of glucose in the plasma samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the rate of glucose appearance using the steady-state infusion rate of the tracer and the steady-state isotopic enrichment of plasma glucose.

In Vitro Cell Culture Labeling with 13C-Glucose

This protocol is a general guideline for tracing the metabolism of glucose in cultured cells.

Objective: To determine the metabolic fate of glucose in a specific cell line.

Materials:

  • Cell culture medium without glucose

  • [U-13C6]glucose (or another desired 13C-labeled glucose)

  • Cultured cells

  • Extraction solvent (e.g., 80% methanol)

  • Scraper for cell harvesting

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow to the desired confluency.

  • Medium Change: On the day of the experiment, remove the existing medium and wash the cells with phosphate-buffered saline (PBS).

  • Labeling Medium: Add pre-warmed glucose-free medium supplemented with the 13C-labeled glucose tracer at a known concentration.

  • Incubation: Incubate the cells for a predetermined period. The incubation time will depend on the metabolic pathways of interest, as different pathways reach isotopic steady-state at different rates.

  • Metabolite Extraction:

    • Place the culture plate on ice and quickly aspirate the labeling medium.

    • Wash the cells with ice-cold PBS.

    • Add a specific volume of ice-cold extraction solvent to the plate.

    • Scrape the cells and collect the cell lysate.

  • Sample Processing: Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.

  • Analysis: Analyze the isotopic enrichment in downstream metabolites using LC-MS or GC-MS.

Visualizing Experimental Workflows and Influencing Factors

To better understand the critical steps and potential sources of variability in tracer experiments, the following diagrams illustrate a generalized experimental workflow and the factors that can impact reproducibility.

Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Interpretation Tracer_Selection Tracer Selection (e.g., 13C, d2, combined) Protocol_Design Protocol Design (in vivo vs. in vitro) Tracer_Selection->Protocol_Design Informs Tracer_Admin Tracer Administration (Infusion/Medium Change) Protocol_Design->Tracer_Admin Defines Sampling Sample Collection (Blood/Tissue/Cells) Tracer_Admin->Sampling Leads to Quenching Metabolic Quenching & Sample Processing Sampling->Quenching Requires MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Quenching->MS_Analysis Prepares for Data_Processing Data Processing & Isotopic Enrichment Calculation MS_Analysis->Data_Processing Generates data for Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis Input for

Caption: A generalized workflow for stable isotope tracer experiments.

Reproducibility_Factors cluster_experimental Experimental Design cluster_procedural Procedural Execution cluster_analytical Analytical Method center_node Reproducibility & Robustness Tracer_Choice Tracer Choice & Purity Tracer_Choice->center_node Protocol_Standardization Protocol Standardization Protocol_Standardization->center_node Model_System Biological Model (Cell line, animal strain) Model_System->center_node Tracer_Dose Tracer Dosing & Administration Tracer_Dose->center_node Sampling_Timing Sampling Time & Consistency Sampling_Timing->center_node Sample_Handling Sample Handling & Storage Sample_Handling->center_node MS_Platform Mass Spectrometry Platform & Resolution MS_Platform->center_node Data_Analysis Data Analysis Pipeline Data_Analysis->center_node Calibration Instrument Calibration Calibration->center_node

Caption: Key factors influencing the reproducibility and robustness of tracer experiments.

By carefully considering the choice of tracer, standardizing experimental protocols, and being mindful of the various factors that can introduce variability, researchers can enhance the reproducibility and robustness of their D-Glucose-13C,d2 tracer experiments, leading to more reliable and impactful scientific discoveries.

References

Safety Operating Guide

Essential Safety and Logistics for Handling D-Glucose-13C,d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling D-Glucose-13C,d2, a stable isotope-labeled compound. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure, even though the toxicological properties have not been thoroughly investigated[1]. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Rationale
Hand Protection Disposable Nitrile GlovesProvides a barrier against skin contact. Double gloving may be necessary for added protection.[2]
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from potential dust particles or splashes.[1][3]
Body Protection Laboratory CoatA full-length lab coat protects skin and personal clothing from contamination.[4][5]
Respiratory Protection NIOSH/CEN Approved RespiratorRecommended when dust formation is possible to prevent inhalation.[1]
Footwear Closed-Toe ShoesPrevents injuries from spills or dropped equipment.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to prevent contamination and ensure accurate experimental results. The following protocol outlines the key steps for working with this compound.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood or a designated bench, is clean and uncluttered.

    • Verify that all required PPE is available and in good condition.

    • Have all necessary equipment, such as spatulas, weighing paper, and containers, ready.

  • Weighing and Aliquoting :

    • Perform these tasks in a well-ventilated area or under a fume hood to minimize dust inhalation.

    • Use anti-static weighing dishes if the powder is prone to static.

    • Handle the compound gently to avoid creating airborne dust.

  • Dissolving :

    • When preparing solutions, add the solvent to the weighed this compound slowly to prevent splashing.

    • If sonication is required, ensure the container is properly sealed.

  • Storage :

    • Store this compound at room temperature in a tightly sealed container, protected from light and moisture[1][3].

The following diagram illustrates the standard operational workflow for handling this compound.

prep 1. Preparation - Clean work area - Don appropriate PPE weigh 2. Weighing & Aliquoting - Use ventilated area - Handle gently to minimize dust prep->weigh dissolve 3. Dissolving - Add solvent slowly - Seal container if sonicating weigh->dissolve use 4. Experimental Use - Follow specific protocol dissolve->use storage 5. Storage - Room temperature - Tightly sealed container - Protect from light and moisture use->storage

Figure 1. Operational Workflow for Handling this compound

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and comply with regulations.

Waste TypeDisposal Procedure
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains.[1][3]
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, sealed waste container. Dispose of as chemical waste through a licensed professional waste disposal service.[1]
Contaminated PPE (e.g., gloves) Remove and place in a designated waste bag. Dispose of according to institutional guidelines for chemically contaminated waste.

The logical flow for the disposal of this compound is depicted in the diagram below.

start Waste Generated (Unused product, contaminated items) segregate Segregate Waste - Unused Product - Contaminated Labware - Contaminated PPE start->segregate containerize Containerize Appropriately - Labeled, sealed containers segregate->containerize dispose Dispose via Licensed Service - Follow institutional and local regulations containerize->dispose

Figure 2. Disposal Plan for this compound Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.